molecular formula C13H14N2O2 B048489 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 116344-17-3

1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B048489
CAS No.: 116344-17-3
M. Wt: 230.26 g/mol
InChI Key: CBYITWPSSDTYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is a strategically valuable pyrazole derivative serving as a key chemical intermediate and scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring a carboxylic acid functional group at the 4-position and specific phenyl and propyl substituents, makes it a versatile building block for the synthesis of more complex molecules, particularly potential pharmacologically active compounds. Researchers utilize this compound to develop and explore novel ligands for various enzyme and receptor targets. The carboxylic acid moiety allows for straightforward derivatization into amides, esters, and other conjugates, facilitating the creation of targeted compound libraries for structure-activity relationship (SAR) studies. While its specific mechanism of action is derivative-dependent, the 1-phenyl-5-propyl-1H-pyrazole core is a privileged structure found in compounds investigated for a range of biological activities. This reagent is essential for synthetic chemists and biologists working in hit-to-lead optimization and the development of new chemical probes. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, guaranteeing reproducibility in your experimental results.

Properties

IUPAC Name

1-phenyl-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-6-12-11(13(16)17)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYITWPSSDTYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380573
Record name 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116344-17-3
Record name 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116344-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116344-17-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and expected characterization data for the novel compound, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. The methodologies presented are based on established and widely-cited procedures for the synthesis of analogous pyrazole derivatives.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a one-pot, three-component reaction. This approach involves the cyclocondensation of phenylhydrazine with a suitable β-ketoester, in this case, ethyl 2-formylpentanoate, followed by the hydrolysis of the resulting ester.

Proposed Synthetic Scheme

A plausible and efficient synthetic route is the reaction of phenylhydrazine with ethyl 2-formylpentanoate to form an intermediate hydrazone, which then undergoes intramolecular cyclization to yield the ethyl ester of the target compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Synthetic Pathway Phenylhydrazine Phenylhydrazine Intermediate_Ester Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate Phenylhydrazine->Intermediate_Ester + Ethyl_2_formylpentanoate Ethyl 2-formylpentanoate Ethyl_2_formylpentanoate->Intermediate_Ester + EtOH, H+ cat. Final_Product This compound Intermediate_Ester->Final_Product 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of substituted pyrazole carboxylic acids.[1][2]

Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate
  • To a solution of ethyl 2-formylpentanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Hydrolysis to this compound
  • Dissolve the purified ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization Data

The following table summarizes the expected characterization data for this compound, extrapolated from data for structurally similar compounds.[3][4][5][6]

Property Expected Value
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Melting Point Expected to be in the range of 150-200 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5-13.5 (s, 1H, COOH), 8.1-8.3 (s, 1H, pyrazole-H), 7.3-7.6 (m, 5H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 1.6-1.8 (m, 2H, CH₂), 0.9-1.1 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165-170 (C=O), 140-145 (pyrazole-C), 138-140 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 120-125 (Ar-CH), 110-115 (pyrazole-C), 30-35 (CH₂), 20-25 (CH₂), 13-15 (CH₃)
IR (KBr, cm⁻¹) ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1500 (C=C, C=N)
Mass Spectrometry (EI) m/z: 230 (M⁺), 185 (M⁺ - COOH)

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized final product follows a logical progression.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: Phenylhydrazine Ethyl 2-formylpentanoate Reaction One-Pot Cyclocondensation Start->Reaction Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Purification Filtration and Drying Hydrolysis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP

Caption: A logical workflow for the synthesis and characterization of the target molecule.

Potential Biological Significance: A Representative Signaling Pathway

While the specific biological activity of this compound is yet to be determined, pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole-containing compounds have been investigated as inhibitors of the JAK-STAT signaling pathway, which is crucial in inflammation and cancer. The following diagram illustrates a generalized representation of this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression (e.g., Inflammation, Cell Proliferation) STAT_dimer->Gene_Expression Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Pyrazole_Inhibitor Potential Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibition

Caption: A generalized JAK-STAT signaling pathway, a potential target for pyrazole derivatives.

References

A Technical Guide to the Biological Activities of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the diverse classes of pyrazole-containing compounds, derivatives of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid have emerged as a promising area of research. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy begins with the condensation of a β-ketoester with phenylhydrazine to form the pyrazole core. Subsequent functionalization of the pyrazole ring allows for the introduction of various substituents, leading to a diverse library of derivatives, including amides, esters, and hydrazides.

A general synthetic pathway is outlined below:

Synthesis_Workflow start β-Ketoester + Phenylhydrazine step1 Cyclocondensation start->step1 pyrazole_core 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate Ester step1->pyrazole_core step2 Hydrolysis pyrazole_core->step2 carboxylic_acid This compound step2->carboxylic_acid step3a Amidation carboxylic_acid->step3a step3b Esterification carboxylic_acid->step3b step3c Hydrazide Formation carboxylic_acid->step3c amides Amide Derivatives step3a->amides esters Ester Derivatives step3b->esters hydrazides Hydrazide Derivatives step3c->hydrazides

General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-Aryl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Appropriate substituted aniline

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acid Chloride Formation: To a solution of this compound in dry DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the substituted aniline and triethylamine in dry DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

Derivatives of this compound have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory and Analgesic Activity

Several derivatives of this scaffold have shown significant anti-inflammatory and analgesic effects. The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators.

Compound/DerivativeAssayTarget/ModelActivityReference
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6)In vitroHDAC6IC₅₀ = 4.95 nM[1]
TNF-α, IL-1β, IL-6 inhibitionStrong inhibitory effects[1]
In vivoAcetaminophen-induced acute liver injury in miceSignificant therapeutic and protective efficacy at 40 mg/kg[1]
Pyrazole-based dimeric compoundsIn vivoCarrageenan-induced paw edema in ratsGood anti-inflammatory activity[2]
Thiophene-fused pyrazole derivativesIn vivoStandard methodsPotent analgesic and anti-inflammatory action[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Animals:

  • Wistar rats (150-200 g) of either sex.

Materials:

  • Test compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Divide the animals into groups: control, standard, and test groups (at least 3 doses).

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Anticancer Activity

Derivatives of the pyrazole core have shown promising anticancer activity against various cancer cell lines. The mechanisms often involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Compound/DerivativeCell LineActivityReference
Pyrazolo[3,4-d]pyrimidine derivativesHepG2, MCF-7Significant cytotoxicity[4]
5-Amino-1H-pyrazole-4-carboxamide derivative (10h)NCI-H520 (lung cancer)IC₅₀ = 19 nM[5]
SNU-16 (gastric cancer)IC₅₀ = 59 nM[5]
KATO III (gastric cancer)IC₅₀ = 73 nM[5]
Pyrazole derivative (3f)MDA-MB-468 (breast cancer)IC₅₀ = 6.45 µM (48h)[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole carbothioamide (5b)A. flavus15[7]
Pyrazole carbothioamide (5c)A. niger15[7]
Pyrazole-3-carboxylic acid derivative (5c)Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaGood inhibitory effects[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism (adjusted to a specific turbidity)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

HDAC6 Inhibition and Degradation

A notable derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a cytoplasmic enzyme that deacetylates various non-histone proteins, including α-tubulin and cortactin, and is implicated in protein folding, cell migration, and inflammation. Inhibition and degradation of HDAC6 can lead to the accumulation of acetylated α-tubulin, which in turn affects microtubule dynamics and cellular processes.

HDAC6_Pathway Pyrazole_Derivative N-Phenyl-5-propyl-1H- pyrazole-3-carboxamide HDAC6 HDAC6 Pyrazole_Derivative->HDAC6 Inhibits & Degrades Inflammation Inflammation Pyrazole_Derivative->Inflammation Reduces Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylates HDAC6->Inflammation Promotes Acetylated_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Tubulin Acetylation Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Increases

HDAC6 inhibition and degradation by a pyrazole derivative.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some pyrazole derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway.

MAPK_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Raf Inhibits

Inhibition of the MAPK signaling pathway by a pyrazole derivative.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for the development of novel therapeutics for various diseases, including inflammatory disorders, cancer, and infectious diseases. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. Further research into the structure-activity relationships and optimization of these derivatives holds significant potential for the discovery of new and effective drug candidates.

References

The Versatile Scaffold: Unlocking Diverse Mechanisms of Action of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The compound 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid serves as a privileged scaffold in medicinal chemistry, providing a versatile foundation for the development of a wide array of pharmacologically active agents. While the core molecule itself is primarily a building block, its derivatives have been shown to exhibit potent and specific biological activities through diverse mechanisms of action. This technical guide explores the core mechanisms of action unlocked by derivatization of this pyrazole scaffold, focusing on three key areas: selective histone deacetylase 6 (HDAC6) inhibition and degradation, pan-fibroblast growth factor receptor (pan-FGFR) covalent inhibition, and antifungal activity via inhibition of succinate dehydrogenase.

Selective HDAC6 Inhibition and Degradation

Derivatives of the this compound scaffold have emerged as potent and selective inhibitors, and even degraders, of histone deacetylase 6 (HDAC6). One such derivative, a N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has demonstrated not only high-potency inhibition of HDAC6's enzymatic activity but also the ability to induce its degradation.[1][2] This dual mechanism offers a promising strategy for the treatment of conditions where HDAC6 is implicated, such as acute liver injury, by modulating inflammatory responses.[1]

Quantitative Data for HDAC6-Targeting Pyrazole Derivative
CompoundTargetIC50 (nM)DC50 (nM)Key Downstream Effects
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC64.950.96Inhibition of TNF-α, IL-1β, and IL-6
Signaling Pathway of HDAC6 Inhibition

The inhibition and degradation of HDAC6 by this pyrazole derivative leads to a downstream anti-inflammatory effect. By reducing HDAC6 activity, the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed.

HDAC6_inhibition_pathway Pyrazole_Derivative N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide HDAC6 HDAC6 Pyrazole_Derivative->HDAC6 Inhibition & Degradation Inflammatory_Response Inflammatory Response HDAC6->Inflammatory_Response Cytokines TNF-α, IL-1β, IL-6 Inflammatory_Response->Cytokines Production

HDAC6 Inhibition and Anti-inflammatory Pathway.
Experimental Protocols: HDAC6 Inhibition Assay (Representative)

A common method to determine the inhibitory activity of a compound against HDAC6 is a fluorometric assay.

Principle: This assay measures the enzymatic activity of HDAC6 using a fluorogenic substrate. The substrate, when deacetylated by HDAC6, can be cleaved by a developer solution to release a fluorescent molecule. The fluorescence intensity is proportional to the HDAC6 activity.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a protease

  • Test compound (pyrazole derivative) and a known HDAC6 inhibitor (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant HDAC6 enzyme, and the test compound or control.

  • Initiate the reaction by adding the fluorogenic HDAC6 substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data using a suitable software.

Pan-FGFR Covalent Inhibition

The pyrazole scaffold has also been successfully utilized to develop covalent inhibitors of fibroblast growth factor receptors (FGFRs). Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized to act as pan-FGFR inhibitors, targeting both wild-type and gatekeeper mutant forms of these receptors.[3] This is particularly relevant in oncology, as aberrant FGFR signaling is a known driver in various cancers, and the emergence of drug resistance through gatekeeper mutations is a significant clinical challenge.[3]

Quantitative Data for a Pan-FGFR Covalent Inhibitor
CompoundTargetIC50 (nM)Cell LineIC50 (nM)
Representative 5-amino-1H-pyrazole-4-carboxamide derivativeFGFR146NCI-H520 (Lung Cancer)19
FGFR241SNU-16 (Gastric Cancer)59
FGFR399KATO III (Gastric Cancer)73
FGFR2 V564F (Gatekeeper Mutant)62
Signaling Pathway of FGFR Inhibition

These pyrazole derivatives covalently bind to a cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition of their kinase activity. This blocks the downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4][5]

FGFR_inhibition_pathway Pyrazole_Derivative 5-amino-1H-pyrazole-4-carboxamide Derivative FGFR FGFR (Wild-type & Mutant) Pyrazole_Derivative->FGFR Covalent Inhibition Downstream_Signaling RAS-MAPK & PI3K-AKT Pathways FGFR->Downstream_Signaling Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation

Pan-FGFR Covalent Inhibition Pathway.
Experimental Protocols: Biochemical FGFR Kinase Assay (Representative)

A common method to assess the inhibitory activity of compounds against FGFRs is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate by the FGFR kinase. A europium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore

  • Test compound (pyrazole derivative) and a known FGFR inhibitor (positive control)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the test compound, recombinant FGFR kinase, and the biotinylated substrate peptide to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding a solution containing EDTA and the detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antifungal Activity through Succinate Dehydrogenase Inhibition

Pyrazole carboxamide derivatives based on the this compound scaffold have demonstrated significant antifungal activity, particularly against phytopathogenic fungi like Rhizoctonia solani.[6][7] The primary mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[8] Some evidence also suggests a potential secondary effect on complex IV.[6]

Quantitative Data for Antifungal Pyrazole Carboxamide Derivatives
CompoundTarget OrganismEC50 (mg/L)
SCU2028 (a pyrazole carboxamide derivative)Rhizoctonia solani0.022
Pyrazole-thiazole carboxamide derivative 9acRhizoctonia cerealis1.1 - 4.9
Mechanism of Action of Antifungal Pyrazole Derivatives

By inhibiting succinate dehydrogenase, these pyrazole derivatives disrupt the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. This inhibition also leads to morphological changes in the fungus, such as damaged cell walls and membranes.[6]

Antifungal_mechanism Pyrazole_Derivative Pyrazole Carboxamide Derivative SDH Succinate Dehydrogenase (Complex II) Pyrazole_Derivative->SDH Inhibition ETC Mitochondrial Electron Transport Chain SDH->ETC ATP_Production ATP Production ETC->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death

Antifungal Mechanism via Succinate Dehydrogenase Inhibition.
Experimental Protocols: Mycelial Growth Inhibition Assay (Representative)

This assay is a standard method to evaluate the in vitro antifungal activity of a compound.

Principle: The assay measures the ability of a compound to inhibit the growth of a fungus on a solid nutrient medium.

Materials:

  • Fungal strain (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compound (pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave to sterilize.

  • Cool the medium to approximately 45-50°C and add the test compound to achieve a series of final concentrations. Also prepare a solvent control plate.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug at the center of each PDA plate (both treated and control).

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has grown to a significant diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of growth) by plotting the inhibition data.

Conclusion

The this compound scaffold is a remarkably versatile platform in drug discovery. Through targeted chemical modifications, derivatives of this core structure can be engineered to interact with a diverse range of biological targets, leading to distinct and potent mechanisms of action. The examples of selective HDAC6 inhibition, covalent pan-FGFR inhibition, and antifungal activity through succinate dehydrogenase inhibition highlight the immense potential of this chemical class. For researchers and drug development professionals, the strategic derivatization of this pyrazole core offers a promising avenue for the discovery and development of novel therapeutics for a variety of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document includes key physical and chemical data, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance through a described signaling pathway.

Core Physicochemical Properties

This compound, with the CAS Number 116344-17-3, is a pyrazole derivative featuring a phenyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid moiety at the 4-position.[1] Its molecular structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₂[1]
Molecular Weight 230.26 g/mol [1]
CAS Number 116344-17-3[1]
Melting Point 107 °C
Boiling Point 391.9 °C at 760 mmHg
Solubility Soluble in organic solvents like DMSO and methanol. The carboxylate form, present at pH > 4, has increased aqueous solubility.[1][1]
pKa (Predicted) Not explicitly found in searches. Carboxylic acids on pyrazole rings generally exhibit moderate acidity.
LogP (Calculated) Not explicitly found in searches. The presence of the phenyl and propyl groups suggests a degree of lipophilicity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a cyclocondensation reaction followed by hydrolysis. A general protocol is outlined below, based on synthetic strategies for similar pyrazole derivatives.[1]

Step 1: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of ethyl 2-(1-ethoxyethylidene)-3-oxohexanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The purified ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: The mixture is heated at reflux for several hours to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a dilute acid, such as hydrochloric acid, until a precipitate forms. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis start1 Ethyl 2-(1-ethoxyethylidene)-3-oxohexanoate + Phenylhydrazine reaction1 Cyclocondensation (Reflux in Ethanol) start1->reaction1 workup1 Solvent Removal & Column Chromatography reaction1->workup1 product1 Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate workup1->product1 start2 Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate product1->start2 reaction2 Base Hydrolysis (e.g., NaOH, Reflux) start2->reaction2 workup2 Acidification & Filtration reaction2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of the target compound.

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound are not extensively documented, a closely related derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6). This inhibition has shown therapeutic potential in the context of acute liver injury by modulating inflammatory responses. Specifically, HDAC6 inhibition has been linked to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

The regulation of these cytokines is often mediated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. HDAC6 can influence this pathway, and its inhibition can lead to a downstream reduction in the transcription of genes encoding for these inflammatory mediators.

HDAC6 Inhibition and its Effect on the NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibitory Action tnf_receptor TNF Receptor ik_kinase IKK Complex tnf_receptor->ik_kinase Activation i_kb IκB ik_kinase->i_kb Phosphorylation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation i_kb->nf_kb Dissociation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Gene Transcription hdac6_inhibitor 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid (or derivative) hdac6 HDAC6 hdac6_inhibitor->hdac6 Inhibition hdac6->ik_kinase Modulates

Caption: Inhibition of HDAC6 by pyrazole derivatives can modulate the NF-κB pathway.

References

Structure-Activity Relationship of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid analogs. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to facilitate further research and development in this promising area.

Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for a comprehensive series of this compound analogs is not extensively available in the public domain, valuable insights can be drawn from closely related 1-phenyl-pyrazole-4-carboxylic acid derivatives. The following table summarizes the xanthine oxidase (XOR) inhibitory activity of a series of analogs, highlighting the impact of substitutions at the C3 and C5 positions of the pyrazole ring, as well as on the N1-phenyl ring. Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic target for conditions like gout.

Compound IDR1 (N1-Phenyl)R2 (C3)R3 (C5)XOR IC50 (nM)
1a HHCH3>10000
1b HHCF32450
1c HHPhenyl186
2a 4-CNHPhenyl15.4
2b 4-FHPhenyl35.2
2c 4-ClHPhenyl25.8
3a HCH3Phenyl45.3
3b HCNPhenyl8.9
4a 4-CNCNPhenyl4.2
4b 4-CNCN4-Fluorophenyl5.7
4c 4-CNCN4-Chlorophenyl5.7

Note: Data is adapted from studies on related 1-phenyl-pyrazole-4-carboxylic acid analogs as xanthine oxidase inhibitors. The core structure for this data is 1-phenyl-pyrazole-4-carboxylic acid, where R1, R2, and R3 indicate substitutions at the N1-phenyl, C3, and C5 positions, respectively.

Key SAR Insights:

  • C5-Substitution: A larger, more hydrophobic group at the C5 position, such as a phenyl ring, significantly enhances inhibitory activity compared to smaller alkyl groups.

  • N1-Phenyl Substitution: Electron-withdrawing groups, like cyano (CN) or halogens (F, Cl), at the para-position of the N1-phenyl ring generally lead to increased potency.

  • C3-Substitution: Introduction of a cyano group at the C3 position dramatically improves inhibitory activity.

  • Synergistic Effects: The most potent compounds possess a combination of favorable substitutions, such as a cyano group at C3 and a cyano or halogen group on the N1-phenyl ring.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducible research. The following protocols are based on established methods for similar pyrazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of the core scaffold is through the cyclocondensation of a β-ketoester with a hydrazine derivative.

Materials:

  • Ethyl 2-formylhexanoate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Cyclocondensation: To a solution of ethyl 2-formylhexanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 2M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit the activity of xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare serial dilutions of the test compounds and allopurinol in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer.

    • Control (Enzyme Activity): 50 µL buffer, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

    • Test Compound: 50 µL of the test compound dilution, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

    • Positive Control: 50 µL of allopurinol dilution, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

  • Measurement:

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes at a constant temperature (e.g., 25°C). The absorbance increase is due to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Ethyl 2-formylhexanoate, Phenylhydrazine) Cyclo Cyclocondensation Start->Cyclo Ester Esterification/ Hydrolysis Cyclo->Ester Purify Purification (Recrystallization) Ester->Purify Analog Analog Synthesis Purify->Analog Screen In Vitro Screening (Xanthine Oxidase Assay) Analog->Screen Test Compounds SAR SAR Analysis Screen->SAR SAR->Analog Feedback for New Analogs Lead Lead Optimization SAR->Lead InVivo In Vivo Studies Lead->InVivo

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway: Xanthine Oxidase Inhibition

This diagram depicts the mechanism of action of xanthine oxidase and its inhibition by pyrazole analogs, leading to downstream therapeutic effects.

G cluster_pathway Xanthine Oxidase Pathway cluster_inhibition Inhibition & Effects Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO AntiInflammatory Anti-inflammatory Effects UricAcid->AntiInflammatory Triggers AntiGout Anti-gout Effects UricAcid->AntiGout Causes XO Xanthine Oxidase ROS Reduced Reactive Oxygen Species (ROS) XO->ROS Generates Pyrazole This compound Analogs Inhibition Inhibition Pyrazole->Inhibition Inhibition->XO Inhibition->ROS UricAcidDown Decreased Uric Acid Levels Inhibition->UricAcidDown UricAcidDown->AntiInflammatory UricAcidDown->AntiGout

Caption: Mechanism of xanthine oxidase inhibition and its effects.

spectroscopic analysis (NMR, IR, Mass Spec) of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. Detailed experimental protocols for acquiring these spectra are provided, along with a logical workflow for the analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13br s1H-COOH
~8.10s1HPyrazole-H3
~7.50-7.60m5HPhenyl-H
~2.90t2H-CH₂-CH₂-CH₃
~1.75sext2H-CH₂-CH₂-CH₃
~0.95t3H-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~150.0Pyrazole-C5
~140.0Pyrazole-C3
~139.0Phenyl-C1'
~129.5Phenyl-C3', C5'
~128.8Phenyl-C4'
~125.0Phenyl-C2', C6'
~110.0Pyrazole-C4
~28.0-CH₂-CH₂-CH₃
~22.5-CH₂-CH₂-CH₃
~13.8-CH₂-CH₂-CH₃

Table 3: Predicted IR Absorption Frequencies (ATR-FTIR)

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~3060MediumAromatic C-H stretch
2870-2960MediumAliphatic C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1595, 1500Medium-StrongC=C stretch (Aromatic ring)
~1450MediumC-H bend (Aliphatic)
~1250MediumC-O stretch
~760, 690StrongC-H out-of-plane bend (Monosubstituted phenyl)

Table 4: Predicted Mass Spectrometry Fragmentation (ESI+)

m/zProposed Fragment
245.12[M+H]⁺
227.11[M+H - H₂O]⁺
200.10[M+H - COOH]⁺
171.09[M+H - COOH - C₂H₅]⁺
77.04[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Parameters:

      • Spectral Width: -2 to 16 ppm.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 1.0 s.

      • Acquisition Time (aq): 3.0 s.

    • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Acquisition Parameters:

      • Spectral Width: -10 to 220 ppm.

      • Number of Scans: 1024.

      • Relaxation Delay (d1): 2.0 s.

      • Acquisition Time (aq): 1.0 s.

    • Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode over a mass range of m/z 50-500.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Nebulizer Gas (N₂): 1.5 bar.

      • Drying Gas (N₂): 8.0 L/min.

      • Source Temperature: 180 °C.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Prep_NMR Dissolve in CDCl3 Acq_NMR 1H & 13C NMR Prep_NMR->Acq_NMR Prep_IR Solid Sample Acq_IR ATR-FTIR Prep_IR->Acq_IR Prep_MS Dilute in ACN/H2O Acq_MS ESI-MS Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Multiplicity Integration Acq_NMR->Analysis_NMR Analysis_IR Functional Group Frequencies Acq_IR->Analysis_IR Analysis_MS Molecular Ion Fragmentation Pattern Acq_MS->Analysis_MS Conclusion Confirm Structure of 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Mol_Ion [M+H]⁺ m/z = 245.12 Frag1 [M+H - H₂O]⁺ m/z = 227.11 Mol_Ion->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z = 200.10 Mol_Ion->Frag2 - COOH Frag4 [C₆H₅]⁺ m/z = 77.04 Mol_Ion->Frag4 - C₄H₇N₂O₂ Frag3 [M+H - COOH - C₂H₅]⁺ m/z = 171.09 Frag2->Frag3 - C₂H₅

Caption: Predicted fragmentation pathway in ESI-MS for the target compound.

Potential Therapeutic Targets of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing from available data on its biological activities and those of structurally related compounds. The primary therapeutic avenues for this compound appear to be in the areas of anti-inflammatory, analgesic, and antimicrobial therapies. Furthermore, based on the activity of closely related analogs, inhibition of histone deacetylases (HDACs) emerges as a compelling, albeit currently speculative, therapeutic target. This document provides a comprehensive overview of these potential targets, summarizes key quantitative data for related compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of novel therapeutic agents due to its versatile binding properties and metabolic stability. This compound, with its specific substitution pattern, presents a unique pharmacological profile. The presence of the phenyl and propyl groups influences its lipophilicity and potential for hydrophobic interactions, while the carboxylic acid moiety provides a key site for hydrogen bonding and potential for salt formation or further derivatization. This guide aims to provide a detailed exploration of the known and potential therapeutic targets of this compound to aid in future drug discovery and development efforts.

Potential Therapeutic Targets

Based on available information, the potential therapeutic targets for this compound can be categorized as follows:

  • Anti-inflammatory Cytokines: Inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

  • Purinergic Receptors: Antagonism of the P2X3 receptor, which is involved in nociception.

  • Bacterial and Fungal Enzymes: Inhibition of essential enzymes for microbial growth.

  • Histone Deacetylases (HDACs): Potential inhibition of HDACs, particularly HDAC6, based on the activity of structurally similar compounds.

Data Presentation: Biological Activities of Pyrazole Derivatives

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the biological activities of this compound where data exists, alongside data for structurally related pyrazole derivatives to provide a comparative context for its potential therapeutic applications.

Table 1: Anti-inflammatory and Analgesic Activity

CompoundTargetAssay TypeResultReference
This compound TNF-αCellular AssayUp to 85% inhibition at 10 µM[1]
This compound P2X3 ReceptorNot SpecifiedAntagonist activity reported[1]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6Biochemical AssayIC50 = 4.95 nM[2]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6Cellular AssayDC50 = 0.96 nM[2]

Table 2: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
This compound E. coliData not available[1]
This compound S. aureusData not available[1]

Signaling Pathways and Mechanisms of Action

Inhibition of TNF-α Signaling

TNF-α is a key pro-inflammatory cytokine implicated in a multitude of inflammatory diseases. Inhibition of TNF-α production or signaling is a validated therapeutic strategy. Pyrazole derivatives have been shown to suppress TNF-α production, likely through the modulation of intracellular signaling cascades such as the NF-κB and MAPK pathways.

TNF_alpha_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus TNF_gene TNF-α Gene Nucleus->TNF_gene activates transcription TNF_protein TNF-α Protein TNF_gene->TNF_protein Pyrazole 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Pyrazole->IKK Inhibits

Potential inhibition of the NF-κB pathway by the pyrazole compound.
P2X3 Receptor Antagonism

The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons. Its activation by ATP is a key step in the transmission of pain signals. Antagonists of the P2X3 receptor block this channel, thereby reducing nociceptive signaling and producing an analgesic effect.

P2X3_pathway ATP ATP P2X3 P2X3 Receptor ATP->P2X3 binds to Ion_channel Ion Channel Opening P2X3->Ion_channel Neuron Sensory Neuron Membrane Ca_influx Ca²⁺ Influx Ion_channel->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Action_potential Action Potential Depolarization->Action_potential Pain_signal Pain Signal to CNS Action_potential->Pain_signal Pyrazole 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Pyrazole->P2X3 Blocks

Mechanism of P2X3 receptor antagonism for analgesia.
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and altered gene expression. HDAC inhibitors have emerged as important therapeutic agents, particularly in oncology. The structural similarity of this compound to known HDAC6 inhibitors suggests it may also function as an HDAC inhibitor.

HDAC_pathway Histone Histone Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation HAT HAT HAT->Acetylated_Histone HDAC HDAC HDAC->Histone Deacetylation Chromatin Relaxed Chromatin Acetylated_Histone->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Pyrazole 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Pyrazole->HDAC Inhibits

Postulated mechanism of HDAC inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

TNF-α Inhibition Assay (Cell-based)

Objective: To determine the in vitro efficacy of this compound in inhibiting the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

TNF_assay_workflow Start Start Seed_cells Seed RAW 264.7 cells in 96-well plate Start->Seed_cells Incubate1 Incubate for 24h Seed_cells->Incubate1 Add_compound Add serial dilutions of This compound Incubate1->Add_compound Add_LPS Stimulate with LPS (1 µg/mL) Add_compound->Add_LPS Incubate2 Incubate for 18-24h Add_LPS->Incubate2 Collect_supernatant Collect supernatant Incubate2->Collect_supernatant ELISA Measure TNF-α concentration by ELISA Collect_supernatant->ELISA Analyze Calculate IC50 ELISA->Analyze End End Analyze->End

Workflow for the TNF-α inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are pre-treated with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Cells are stimulated with LPS (1 µg/mL) to induce TNF-α production and incubated for 18-24 hours.

  • TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the vehicle control (DMSO). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

P2X3 Receptor Functional Assay (Calcium Influx)

Objective: To assess the antagonistic activity of this compound on the P2X3 receptor by measuring its effect on ATP-induced intracellular calcium influx.

Workflow:

P2X3_assay_workflow Start Start Seed_cells Seed HEK293 cells stably expressing P2X3 receptor Start->Seed_cells Incubate1 Incubate for 24h Seed_cells->Incubate1 Load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate1->Load_dye Add_compound Add serial dilutions of This compound Load_dye->Add_compound Add_agonist Stimulate with ATP or α,β-meATP Add_compound->Add_agonist Measure_fluorescence Measure fluorescence intensity (kinetic read) Add_agonist->Measure_fluorescence Analyze Calculate IC50 Measure_fluorescence->Analyze End End Analyze->End

Workflow for the P2X3 receptor functional assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human P2X3 receptor are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into black, clear-bottom 96-well plates and grown to confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Incubation: The cells are washed and then incubated with various concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. The P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP) is added to all wells, and the change in fluorescence is monitored over time.

  • Data Analysis: The increase in fluorescence intensity upon agonist addition is a measure of calcium influx. The inhibitory effect of the compound is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

HDAC Enzyme Inhibition Assay (Fluorometric)

Objective: To measure the in vitro inhibitory activity of this compound against HDAC enzymes.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme Reaction: In a 96-well black plate, combine the diluted HDAC enzyme and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate at 37°C.

  • Development: Add a developer solution (containing a protease like trypsin and a stop solution like Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. The available evidence points towards its potential as an anti-inflammatory, analgesic, and antimicrobial agent. The inhibition of TNF-α and antagonism of the P2X3 receptor are key potential mechanisms of action that warrant further investigation. Furthermore, the structural relationship to known HDAC6 inhibitors suggests a novel and exciting therapeutic avenue for this compound, particularly in the context of diseases where HDAC6 is dysregulated, such as cancer and neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic targets. Further research, including the generation of robust quantitative data and in vivo efficacy studies, is essential to fully elucidate the therapeutic potential of this compound.

References

In Silico Modeling of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of the binding of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid to a putative protein target. Given the prevalence of pyrazole derivatives in oncology drug discovery, this guide will use a hypothetical scenario where Fibroblast Growth Factor Receptor (FGFR) is the target of interest, based on the known activity of similar compounds.[1]

Introduction to this compound and its Therapeutic Potential

This compound is a pyrazole derivative with a molecular structure that suggests potential interactions with various biological targets.[2] The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and is known for its diverse biological activities, including roles in oncology, inflammation, and CNS disorders.[2][3] While the specific biological targets of this particular compound are not extensively documented, its structural similarity to known kinase inhibitors makes FGFR a plausible target for investigation. Aberrant FGFR signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention.[1]

This guide will delineate a systematic in silico workflow to predict and analyze the binding of this compound to the FGFR kinase domain. This process is instrumental in rational drug design, enabling the prediction of binding affinity and mode, and guiding further experimental validation.

The In Silico Modeling Workflow

The in silico modeling of small molecule-protein interactions typically follows a multi-step process, beginning with data acquisition and preparation, followed by computational simulations and analysis.

A generalized workflow for this process is illustrated below:

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_sim Molecular Dynamics docking->md_sim binding_analysis Binding Pose & Energy Analysis md_sim->binding_analysis experimental_validation Experimental Validation binding_analysis->experimental_validation

A generalized workflow for in silico modeling of protein-ligand binding.
Data Preparation

2.1.1. Ligand Preparation

The three-dimensional structure of this compound is the starting point. This can be obtained from chemical databases like PubChem or generated using molecular modeling software.

Experimental Protocol: Ligand Preparation

  • Structure Retrieval/Generation: Obtain the 2D structure of the ligand.

  • 3D Conversion: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation. This is typically done using force fields like MMFF94 or UFF.

  • Charge Assignment: Assign partial charges to each atom (e.g., Gasteiger charges).

  • Tautomeric and Ionization States: Determine the most likely protonation state at physiological pH (around 7.4).

2.1.2. Protein Preparation

The crystal structure of the target protein, in this case, FGFR, is required. The Protein Data Bank (PDB) is the primary repository for these structures.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the 3D structure of FGFR from the PDB.

  • Preprocessing: Remove water molecules, co-factors, and any existing ligands from the crystal structure.

  • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Structural Refinement: Repair any missing residues or loops in the protein structure using homology modeling tools if necessary.

  • Energy Minimization: Perform a short energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This step provides insights into the binding mode and a preliminary estimate of the binding affinity.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding pocket on the FGFR kinase domain. This is often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring: The software will rank the different poses based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

Table 1: Hypothetical Molecular Docking Results

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Binding Affinity (Ki)2.5 µM
Key Interacting ResiduesAsp641, Glu565, Ala564
Hydrogen Bonds2
Hydrophobic InteractionsPhenyl ring with Val492, Leu630

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic representation of the protein-ligand complex by simulating the movements of atoms over time. This allows for the assessment of the stability of the docked pose and a more accurate estimation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

  • Production Run: Run the simulation for a significant period (typically nanoseconds to microseconds) to observe the dynamics of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand interactions, conformational changes, and to calculate binding free energy using methods like MM/PBSA or MM/GBSA.

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the binding and functional activity of the compound.

The workflow for experimental validation is depicted below:

experimental_workflow cluster_protein Protein Production cluster_binding Binding Assays cluster_activity Functional Assays expression Protein Expression purification Protein Purification expression->purification spr Surface Plasmon Resonance (SPR) purification->spr itc Isothermal Titration Calorimetry (ITC) purification->itc kinase_assay Kinase Activity Assay spr->kinase_assay itc->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay

A typical experimental workflow for validating in silico predictions.
Protein Expression and Purification

Experimental Protocol:

  • Gene Cloning: Clone the gene encoding the FGFR kinase domain into an expression vector.

  • Protein Expression: Transform the vector into a suitable expression host (e.g., E. coli, insect cells).

  • Cell Lysis and Purification: Lyse the cells and purify the recombinant protein using affinity chromatography.

Binding Affinity Assays

3.2.1. Surface Plasmon Resonance (SPR)

Experimental Protocol:

  • Immobilization: Immobilize the purified FGFR onto an SPR sensor chip.

  • Binding Measurement: Flow different concentrations of this compound over the chip and measure the change in the refractive index, which is proportional to the binding.

  • Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the dissociation constant (KD).

3.2.2. Isothermal Titration Calorimetry (ITC)

Experimental Protocol:

  • Sample Preparation: Place the purified FGFR in the ITC cell and the ligand in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution and measure the heat change associated with binding.

  • Data Analysis: Fit the data to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Table 2: Representative Experimental Binding Data

AssayParameterValue
SPRKD1.8 µM
ITCKD2.1 µM
ΔH (kcal/mol)-10.2
n (stoichiometry)1.05

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Context

Understanding the biological context of the protein target is crucial. FGFRs are key components of signaling pathways that regulate cell proliferation, differentiation, and migration.

The simplified FGFR signaling pathway is shown below:

signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K PI3K-AKT Pathway FGFR->PI3K PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation Inhibitor This compound Inhibitor->FGFR

Simplified FGFR signaling pathway and the putative point of inhibition.

Conclusion

The in silico modeling of this compound binding provides a powerful, hypothesis-driven approach to understanding its potential therapeutic mechanism. By combining molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the molecular interactions driving binding. Crucially, these computational predictions must be anchored by robust experimental validation to confirm the binding affinity and functional consequences. This integrated approach accelerates the drug discovery process by prioritizing compounds for further development and providing a structural basis for lead optimization.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

The synthesis is a two-step process commencing with the cyclocondensation of ethyl 3-oxohexanoate and phenylhydrazine to form the pyrazole ester intermediate, followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Data Presentation

The following tables summarize the quantitative data comparing conventional heating methods with microwave-assisted synthesis for the key reaction steps.

Table 1: Comparison of Conventional and Microwave-Assisted Pyrazole Ring Formation

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)
Starting Materials Ethyl acetoacetate, PhenylhydrazineEthyl acetoacetate, Phenylhydrazine
Solvent MethanolNone
Temperature Reflux (approx. 65°C)N/A (Power input controlled)
Time 10 hours4 minutes
Yield 88%82%
Reference [1][1]

Note: Data is for the synthesis of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, a closely related analogue. Conditions are adaptable for the 5-propyl analogue.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acids

ParameterConventional Heating (Oxidation)Microwave-Assisted (Oxidation)
Starting Material Phenyl-1H-pyrazole-4-carbaldehydePhenyl-1H-pyrazole-4-carbaldehyde
Temperature 80°C80°C
Time 1 hour2 minutes
Power N/A150 W
Yield 48 - 85%62 - 92%
Reference [2][3][2][3]

Note: This data represents the oxidation of a pyrazole-4-carbaldehyde to the carboxylic acid, which is an alternative final step. The significant reduction in reaction time is indicative of the advantages of microwave heating for the synthesis of the target molecule.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the solvent-free synthesis of pyrazolones from β-ketoesters and hydrazines.[1]

Materials:

  • Ethyl 3-oxohexanoate

  • Phenylhydrazine

  • Microwave reactor

  • Reaction vessel (10 mL microwave vial)

  • Magnetic stirrer

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add ethyl 3-oxohexanoate (1 equivalent).

  • Add phenylhydrazine (1 equivalent) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 100-150 W for 5-10 minutes, with a target temperature of 120-140°C. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the crude product with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography to obtain pure ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.

Step 2: Microwave-Assisted Hydrolysis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the microwave-assisted hydrolysis of ethyl azolylacetates.

Materials:

  • Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (1M)

  • Microwave reactor

  • Reaction vessel (10 mL microwave vial)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave vial, dissolve ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add an aqueous solution of potassium carbonate (3 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 150-180°C for 15-20 minutes.

  • After cooling, carefully acidify the reaction mixture to a pH of 3-4 with 1M hydrochloric acid.

  • The precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

SynthesisWorkflow Microwave-Assisted Synthesis of this compound cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Ester Hydrolysis Start Starting Materials: Ethyl 3-oxohexanoate Phenylhydrazine Microwave1 Microwave Irradiation (100-150 W, 5-10 min) Start->Microwave1 Intermediate Intermediate: Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate Microwave1->Intermediate Microwave2 Microwave Irradiation (150-180°C, 15-20 min) Intermediate->Microwave2 Reagents2 Reagents: K2CO3, Ethanol/Water Reagents2->Microwave2 FinalProduct Final Product: This compound Microwave2->FinalProduct

Caption: Workflow for the two-step microwave-assisted synthesis.

ReactionScheme Reaction Scheme Reactants Ethyl 3-oxohexanoate + Phenylhydrazine Step1 Step 1: Cyclocondensation (Microwave) Reactants->Step1 Intermediate Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (Microwave, K2CO3) Intermediate->Step2 Product This compound Step2->Product

Caption: Logical relationship of the reaction steps.

References

Application Notes and Protocols for the Purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for further downstream applications in drug discovery and development.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is critical to remove impurities generated during its synthesis. The primary methods employed are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of the crude material and the desired final purity.

  • Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

  • Column Chromatography: This method is ideal for separating the target compound from a complex mixture of impurities. It utilizes a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture) to separate components based on their differential adsorption and elution.

Recrystallization Protocols

Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The key to a successful recrystallization is the selection of an appropriate solvent system.

Single-Solvent Recrystallization

Protocol:

  • Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., ethanol, methanol, isopropanol, or ethyl acetate) at its boiling point.

  • Dissolution: Once a suitable solvent is identified (one that dissolves the compound when hot but not when cold), add the bulk of the crude material to the flask and add the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Mixed-Solvent Recrystallization

This method is employed when a single solvent is not ideal. A "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) are used.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the purified crystals as described in the single-solvent method.

Quantitative Data for Recrystallization of a Structurally Related Compound
ParameterValue
Compound5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Solvent SystemEthanol:Water (85:15)
Yield68%
Melting Point460 K

Chromatographic Purification Protocols

Column chromatography is a powerful technique for separating complex mixtures. For pyrazole derivatives, normal-phase chromatography using silica gel is a common approach.

Flash Column Chromatography

Protocol:

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to facilitate the elution of the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed. A reverse-phase C18 column is often suitable for pyrazole carboxylic acids.

Protocol:

  • Column and Mobile Phase Selection: Use a preparative reverse-phase C18 column. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent.

  • Method Development: Optimize the separation on an analytical scale to determine the ideal gradient or isocratic conditions.

  • Preparative Run: Scale up the optimized method to the preparative column.

  • Fraction Collection and Lyophilization: Collect the fraction containing the pure compound and remove the solvents, often by lyophilization to obtain the final product.

Quantitative Data for Chromatographic Purification of Related Pyrazole Derivatives

The following table summarizes typical conditions used for the purification of pyrazole derivatives, which can be adapted for this compound.

Purification MethodCompound TypeStationary PhaseMobile PhaseElution/DetectionReference
Preparative Thin Layer ChromatographyN-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamideSilica Gel 60A GF254Petroleum Ether : Ethyl Acetate (8:1)UV light (254 nm or 365 nm)[2]
Flash ChromatographyGeneral Pyrazole DerivativesSilica GelHexane-Ethyl Acetate gradientTLC with UV visualizationGeneral practice
Reverse-Phase HPLCPyrazoline DerivativeEclipse XDB C180.1% Trifluoroacetic acid and Methanol (20:80)206 nmNot found in search

Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities Hot_Filter->Cool Filter_Wash Vacuum Filtration & Washing Cool->Filter_Wash Pure Pure Crystals Filter_Wash->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow Crude Crude Product Adsorb Adsorb onto Silica Gel Crude->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions (TLC Monitoring) Elute->Collect Evaporate Combine & Evaporate Pure Fractions Collect->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for the purification of this compound using flash column chromatography.

References

Application Notes and Protocols for Amide Coupling of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amide coupling of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid with a primary or secondary amine. The protocols outlined below are standard methods in medicinal chemistry for the formation of amide bonds, a crucial linkage in many biologically active compounds. Two common and effective methods are presented: one utilizing the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and another proceeding through an acyl chloride intermediate.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The synthesis of pyrazole carboxamides is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of lead compounds. The amide bond is typically stable and can participate in key hydrogen bonding interactions with biological targets. The following protocols provide reliable methods for the synthesis of amide derivatives of this compound.

Data Presentation

The following table summarizes typical quantitative data for amide coupling reactions of pyrazole carboxylic acids based on established literature procedures. The exact values may vary depending on the specific amine used and the scale of the reaction.

ParameterProtocol 1: HATU CouplingProtocol 2: Acyl Chloride
Carboxylic Acid (eq.) 1.01.0
Amine (eq.) 1.0 - 1.21.0 - 1.2
Coupling Reagent (eq.) HATU (1.1 - 1.5)Thionyl chloride (1.5 - 2.0)
Base (eq.) DIPEA (2.0 - 3.0) or Et3N (2.0 - 3.0)Pyridine or Et3N (2.0 - 3.0)
Solvent DMF, DCM, or THFDCM or Toluene
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 2 - 16 hours1 - 6 hours
Typical Yield 60 - 95%55 - 90%

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound using HATU as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) as the base.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide.

Protocol 2: Amide Coupling via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride, followed by reaction with the amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM or toluene, add thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or reflux for 1-3 hours until the conversion to the acyl chloride is complete (can be monitored by the cessation of gas evolution or by IR spectroscopy).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 eq.) and pyridine or triethylamine (2.0-3.0 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the solution of the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the final amide.

Mandatory Visualization

Amide_Coupling_Workflow start Start acid 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid start->acid amine Primary or Secondary Amine start->amine protocol1 Protocol 1: HATU Coupling acid->protocol1 protocol2 Protocol 2: Acyl Chloride acid->protocol2 amine->protocol1 amine->protocol2 reaction_p1 Reaction: - Carboxylic Acid - Amine - HATU - DIPEA - DMF/DCM protocol1->reaction_p1 reaction_p2 Step 1: Acyl Chloride Formation - Carboxylic Acid - SOCl2 Step 2: Amidation - Acyl Chloride - Amine - Pyridine/Et3N - DCM protocol2->reaction_p2 workup Workup: - Quenching - Extraction - Drying reaction_p1->workup reaction_p2->workup purification Purification: Column Chromatography workup->purification product Final Amide Product purification->product

Caption: Workflow for the amide coupling of this compound.

Application Notes and Protocols for 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid as a versatile scaffold in medicinal chemistry. The pyrazole core is a privileged structure in drug discovery, and this particular scaffold offers a strategic starting point for the development of novel therapeutic agents.[1]

Application Notes

The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active compounds. Its structural features, including a customizable phenyl ring, a lipophilic propyl group, and a reactive carboxylic acid handle, make it an ideal candidate for structure-activity relationship (SAR) studies. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.[1]

Therapeutic Potential:

Derivatives of the pyrazole scaffold have shown significant promise in several therapeutic areas:

  • Anti-inflammatory Agents: The pyrazole nucleus is a key component of several known anti-inflammatory drugs. Derivatives of this compound are being explored for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1]

  • Anticancer Agents: The pyrazole scaffold is present in numerous kinase inhibitors used in oncology. Recent research on related 1H-pyrazole-4-carboxylic acid derivatives has identified potent inhibitors of enzymes like DNA N6-methyladenine (6mA) demethylase ALKBH1, which is implicated in gastric cancer.[2][3] This suggests that derivatives of the 1-Phenyl-5-propyl scaffold could be developed as novel anticancer therapeutics.

  • Analgesics: There is evidence from animal models that compounds based on this scaffold can significantly reduce pain responses, indicating potential applications in pain management.[1]

  • Other Applications: The versatility of the pyrazole scaffold extends to other areas, including the development of antivirals and cannabinoid receptor modulators.[4]

Key Advantages of the Scaffold:

  • Synthetic Tractability: The carboxylic acid group provides a convenient point for chemical modification, allowing for the generation of large compound libraries for high-throughput screening.

  • Structural Rigidity: The pyrazole ring provides a rigid core, which can lead to higher binding affinity and selectivity for biological targets.

  • Modulatable Properties: The phenyl and propyl substituents can be modified to fine-tune properties such as lipophilicity, solubility, and metabolic stability.

Quantitative Data Summary
Compound ClassTargetKey Derivative ExampleIC50/EC50 (µM)Therapeutic Area
Pyrazole-4-carboxamidesAurora-A KinaseN,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative0.16Anticancer
Pyrazole-aromatic carboxamidesSuccinate Dehydrogenase (SDH)Difluoromethyl pyrazole-(m-benzene) carboxamide0.93 (EC50)Antifungal
1H-Pyrazole-4-carboxylic acid derivativesALKBH1Compound 29 (proprietary)Potent InhibitionAnticancer
Pyrazole-based inhibitorsMeprin α3,5-diphenylpyrazole derivativeLow nanomolarAnti-inflammatory
Pyrazole-carboxamidesCarbonic Anhydrase I/IIPhenyl substituted pyrazole-carboxamide0.007 - 3.368 (Ki)Various

Experimental Protocols

General Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a general method for the derivatization of the this compound scaffold via amide bond formation.

Workflow for Amide Synthesis:

Scaffold 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Coupling Amide Coupling (e.g., HATU, HOBt, EDCI) Scaffold->Coupling Amine Primary or Secondary Amine Amine->Coupling Product 1-Phenyl-5-propyl-1H- pyrazole-4-carboxamide Derivative Coupling->Product

Caption: General workflow for the synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the COX-2 enzyme.

COX-2 Inhibition Assay Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound Dilution Incubation Incubate Enzyme with Test Compound Test_Compound->Incubation Enzyme COX-2 Enzyme Preparation Enzyme->Incubation Reaction Add Arachidonic Acid (Substrate) Incubation->Reaction Measurement Measure Prostaglandin Production (e.g., ELISA) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Co-factors (e.g., glutathione, hematin)

  • Synthesized test compounds and a reference inhibitor (e.g., celecoxib)

  • 96-well plates

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, co-factors, and the COX-2 enzyme.

  • Inhibition: Add the diluted test compounds or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to each well. Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro TNF-α Inhibition Assay in LPS-Stimulated Macrophages

This protocol describes a method to assess the ability of synthesized compounds to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

TNF-α Inhibition Assay Signaling Pathway:

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds Signaling Intracellular Signaling (e.g., NF-κB pathway) TLR4->Signaling activates TNFa_Gene TNF-α Gene Transcription Signaling->TNFa_Gene induces TNFa_Protein TNF-α Protein Synthesis & Secretion TNFa_Gene->TNFa_Protein leads to Inhibitor Pyrazole Derivative (Test Compound) Inhibitor->Signaling inhibits

Caption: Simplified signaling pathway of LPS-induced TNF-α production and its inhibition.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds and a reference inhibitor (e.g., dexamethasone)

  • MTT or similar cell viability assay kit

  • ELISA kit for mouse TNF-α detection

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group without LPS and a positive control group with LPS and vehicle.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for TNF-α measurement.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxic effects of the compounds.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit following the manufacturer's protocol.

  • Data Analysis: Normalize the TNF-α levels to the cell viability data. Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

References

Application Notes and Protocols for High-Throughput Screening of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds with desired biological activity.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its wide range of biological activities.[2][3] Derivatives of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, in particular, hold significant promise for therapeutic intervention, often targeting key cellular enzymes like protein kinases.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a primary focus for drug development.[4][5]

These application notes provide a comprehensive framework for conducting a high-throughput screening campaign of a this compound library. The protocols herein detail both biochemical and cell-based assays commonly employed to identify and characterize potential kinase inhibitors.

Data Presentation: Summary of Quantitative Data

The primary goal of an HTS campaign is to identify "hits" from a compound library. Following primary screening, hit compounds are typically subjected to secondary assays to confirm their activity and determine their potency, often expressed as an IC50 value (the concentration of an inhibitor required to reduce an enzyme's activity by 50%). The following table presents a representative summary of quantitative data for hypothetical hit compounds from a this compound library, evaluated for their inhibitory activity against a panel of protein kinases.

Compound IDTarget KinaseAssay TypeIC50 (nM)
PPPC-001 Kinase ATR-FRET85
Kinase BLuminescence>10,000
Kinase CFP1,200
PPPC-002 Kinase ATR-FRET150
Kinase BLuminescence>10,000
Kinase CFP2,500
PPPC-003 Kinase ATR-FRET5,600
Kinase BLuminescence95
Kinase CFP8,900
Staurosporine (Control) Kinase ATR-FRET10
Kinase BLuminescence15
Kinase CFP20

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their sensitivity and homogeneous format.[2] This protocol provides a general guideline for screening a this compound library against a target kinase.

Materials:

  • 384-well low-volume white microplates

  • This compound library compounds (10 mM in DMSO)

  • Target Kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-conjugated fluorophore (acceptor)

  • Stop/Detection buffer

  • Acoustic dispenser and robotic liquid handlers

  • TR-FRET-compatible plate reader

Protocol:

  • Using an acoustic dispenser, transfer 50 nL of each library compound (10 µM final concentration), positive control (e.g., Staurosporine), and negative control (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of the target kinase solution (diluted in kinase reaction buffer) to all wells using a liquid handler.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at or below the Km concentration) in kinase reaction buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the stop/detection buffer containing the Europium-labeled antibody and Streptavidin-conjugated fluorophore.

  • Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to the controls.

Cell-Based Proliferation Assay (MTT)

Cell-based assays are crucial for evaluating the effect of compounds in a more physiologically relevant context.[5] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well clear flat-bottom microplates

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • This compound library compounds (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]

  • Prepare serial dilutions of the hit compounds from the primary screen in complete cell culture medium.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Visualizations

Below are diagrams illustrating a typical HTS workflow and a generic kinase signaling pathway that can be targeted by pyrazole-based inhibitors.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (1-Phenyl-5-propyl-1H-pyrazole- 4-carboxylic acid derivatives) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates Assay Plates (384-well) Assay_Plates->Dispensing Reagent_Addition Reagent Addition (Enzyme, Substrate, etc.) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Plate Reader) Incubation->Signal_Reading Data_Processing Data Processing Signal_Reading->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Lead_Selection Lead Selection Dose_Response->Lead_Selection

Caption: A generalized workflow for a high-throughput screening campaign.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid (Inhibitor) Inhibitor->Kinase_A

Caption: A generic kinase signaling pathway inhibited by a pyrazole compound.

References

Application Note: Purity Assessment of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical method and protocol for determining the purity of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is designed to be a robust starting point for method development and validation, ensuring accurate quantification of the main analyte and separation from potential impurities and degradation products. This application note includes a comprehensive experimental protocol, system suitability requirements, and a strategy for conducting forced degradation studies to establish the method's stability-indicating capabilities.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of quality control. Reversed-phase HPLC is a widely used and powerful technique for the analysis of non-polar and weakly polar compounds.[1] For acidic molecules such as carboxylic acids, controlling the mobile phase pH is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[2] This is typically accomplished by adding an acidic modifier to the mobile phase to suppress the ionization of the analyte.[2][3]

This application note details a stability-indicating RP-HPLC method suitable for the purity assessment of this compound. The method is designed to separate the main component from its potential process-related impurities and degradation products that may arise during synthesis, storage, or under stress conditions.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. The choice of stationary phase can significantly impact selectivity.[4]

  • Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Reagents: Trifluoroacetic acid (TFA), formic acid, or phosphoric acid (HPLC grade).

  • Standards and Samples: Reference standard of this compound and samples to be analyzed.

Chromatographic Conditions

The following conditions provide a robust starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Recommended HPLC Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of TFA to 1 L of deionized water. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1 L of acetonitrile. Mix well and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is often a suitable diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and prepare it in the same manner as the standard solution.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The injections should meet the criteria outlined in Table 3.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
%RSD of Retention Time ≤ 1.0% (for n=5)

Table 3: System Suitability Parameters

Method Workflow

HPLC_Workflow cluster_prep cluster_setup cluster_sst cluster_analysis cluster_data prep Preparation sub_prep1 Prepare Mobile Phases (Aqueous and Organic) sub_prep2 Prepare Diluent sub_prep3 Prepare Standard and Sample Solutions hplc_setup HPLC System Setup prep->hplc_setup sub_setup1 Install Column and Equilibrate System sub_setup2 Set Chromatographic Parameters sst System Suitability Testing hplc_setup->sst sub_sst1 Inject Standard Solution (5 replicates) sub_sst2 Verify Acceptance Criteria (Tailing, Plates, %RSD) analysis Sample Analysis sst->analysis If SST Passes sub_analysis1 Inject Blank (Diluent) sub_analysis2 Inject Standard Solution sub_analysis3 Inject Sample Solutions data_proc Data Processing analysis->data_proc sub_data1 Integrate Chromatograms sub_data2 Calculate Purity (% Area) report Reporting data_proc->report sub_report1 Generate Final Report

Caption: Workflow for HPLC Purity Assessment.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound API.[5][6] The goal is to achieve approximately 10-20% degradation of the active substance.[5] The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure, neutralize the acidic and basic samples, and dilute all samples to the target concentration with the diluent before HPLC analysis.

Forced_Degradation_Workflow start API Sample of 1-Phenyl-5-propyl-1H-pyrazole- 4-carboxylic acid acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize and Dilute Stressed Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis evaluation Evaluate Peak Purity and Resolution of Degradants hplc_analysis->evaluation

Caption: Forced Degradation Study Workflow.

Data Presentation

The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables.

Sample IDRetention Time (min)Peak Area% Area
Standard 115.2125432199.95
Sample 115.2124876599.50
Impurity 112.862430.50

Table 4: Example Purity Analysis Data

Stress Condition% DegradationNumber of Degradation PeaksResolution (Main Peak to Closest Impurity)
Acid Hydrolysis12.522.5
Base Hydrolysis18.232.1
Oxidative8.513.0
Thermal2.114.2
Photolytic5.622.8

Table 5: Example Forced Degradation Summary

Conclusion

The described reversed-phase HPLC method provides a reliable and robust framework for the purity assessment of this compound. The protocol is designed to be a starting point, and optimization of the chromatographic conditions may be necessary to achieve the desired separation for specific impurity profiles. The inclusion of forced degradation studies is essential to ensure that the method is stability-indicating and suitable for use in a regulated environment. This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality control of this and similar pyrazole-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Overall Yield

  • Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields can arise from several stages of the synthesis. Here’s a breakdown of potential causes and solutions:

    • Incomplete initial cyclocondensation: The formation of the pyrazole ring may not be going to completion.

      • Troubleshooting:

        • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature.[1] Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[2][3]

        • Catalyst: The choice and amount of acid or base catalyst are critical. For a Knorr-type synthesis, a catalytic amount of a protic acid like acetic acid is often used.[1][4]

        • Purity of Reactants: Ensure your starting materials, such as phenylhydrazine and the β-dicarbonyl compound, are pure. Impurities can lead to side reactions.[5]

    • Formation of Regioisomers: If using an unsymmetrical β-dicarbonyl compound, a mixture of regioisomers can form, reducing the yield of the desired product.[5]

      • Troubleshooting:

        • Reaction Conditions: The regioselectivity is influenced by factors like solvent, temperature, and pH.[5] Acidic conditions may favor one isomer, while neutral or basic conditions may favor another.[5][6] Experiment with different solvent systems, such as fluorinated alcohols, which have been shown to improve regioselectivity.[5]

    • Inefficient Oxidation: The final oxidation step from the corresponding aldehyde or methyl group can be a bottleneck.

      • Troubleshooting:

        • Choice of Oxidizing Agent: Use a suitable oxidizing agent. Potassium permanganate (KMnO₄) under controlled pH and temperature is a common choice.[7]

        • Reaction Monitoring: Closely monitor the oxidation reaction to prevent over-oxidation and degradation of the product.[7]

Issue 2: Side Reactions and Impurities

  • Question: I am observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize them?

  • Answer: Side product formation is a common issue in pyrazole synthesis.[1]

    • Common Side Products:

      • Regioisomers: As mentioned above, this is a major source of isomeric impurities.[5]

      • Incomplete Dehydration: Stable intermediates like hydroxylpyrazolidines may form and not fully convert to the final pyrazole.[5]

      • N-Acylation: The pyrazole nitrogen can sometimes be acylated, leading to byproducts.[7]

    • Minimization Strategies:

      • Control Reaction Conditions: Tightly control the reaction temperature and stoichiometry of reagents.

      • pH Control: Adjusting the pH can influence the reaction pathway and suppress the formation of certain side products.[5]

      • Purification: If side products are unavoidable, optimize your purification method. This may involve column chromatography with different stationary or mobile phases, or recrystallization from a suitable solvent.[7][8]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for preparing this compound?

  • A1: A prevalent method involves the Knorr pyrazole synthesis, which is a cyclocondensation reaction between a 1,3-dicarbonyl compound (in this case, a derivative of 2-formylhexanoic acid or a related precursor) and phenylhydrazine.[5][9] This is typically followed by a functional group transformation at the 4-position, such as oxidation of a pre-installed aldehyde or methyl group to the carboxylic acid.[2][7]

  • Q2: Can microwave-assisted synthesis improve my results?

  • A2: Yes, microwave-assisted organic synthesis (MAOS) has been demonstrated to be highly effective for the synthesis of phenyl-1H-pyrazoles and their subsequent oxidation to pyrazole-4-carboxylic acids. It can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.[2][3]

  • Q3: How can I confirm the correct regiochemistry of my product?

  • A3: The regiochemical outcome can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). 1D (¹H, ¹³C) and 2D (NOESY, HMBC) NMR experiments can help establish the connectivity and spatial relationships between the substituents on the pyrazole ring.

Data Presentation

The following table summarizes a comparison of yields and reaction times for the synthesis of phenyl-1H-pyrazole-4-carboxylic acid derivatives using conventional heating versus microwave-assisted organic synthesis (MAOS), based on reported data.[2]

Synthesis StepMethodTemperatureReaction TimeYield Range
Pyrazole Ring Formation Conventional Heating75°C2 hours72 - 90%
MAOS60°C5 minutes91 - 98%
Oxidation to Carboxylic Acid Conventional Heating80°C1 hour48 - 85%
MAOS80°C2 minutes62 - 92%

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Vilsmeier-Haack Formylation and Oxidation

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Vilsmeier-Haack Formylation of 1-Phenyl-5-propyl-1H-pyrazole

  • Reaction Setup: To a solution of 1-phenyl-5-propyl-1H-pyrazole in an anhydrous solvent such as N,N-dimethylformamide (DMF), cool the mixture to 0°C in an ice bath.

  • Vilsmeier Reagent Addition: Slowly add the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF) to the cooled solution under stirring.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-60°C) for several hours, monitoring the reaction progress by TLC.[10]

  • Work-up: Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 1-phenyl-5-propyl-1H-pyrazole-4-carbaldehyde.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified aldehyde.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the purified 1-phenyl-5-propyl-1H-pyrazole-4-carbaldehyde from Step 1 in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Oxidant Addition: Slowly add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄), to the reaction mixture. Maintain the temperature and pH as needed for the specific oxidant.

  • Reaction: Stir the reaction until the starting material is consumed (monitor by TLC). The disappearance of the purple color of permanganate can indicate reaction completion.[7]

  • Quenching: Quench any excess oxidant by adding a reducing agent, such as a saturated solution of sodium sulfite.[7]

  • Isolation: Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: Filter the solid product, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Oxidation to Carboxylic Acid start Reactants: - Phenylhydrazine - β-Dicarbonyl Precursor react Cyclocondensation (e.g., Knorr Synthesis) - Solvent (Ethanol) - Acid Catalyst start->react pyrazole Crude 1-Phenyl-5-propyl-1H-pyrazole (with 4-position precursor) react->pyrazole purify1 Purification (Column Chromatography/Recrystallization) pyrazole->purify1 product1 Purified Pyrazole Intermediate purify1->product1 oxidize Oxidation - Oxidizing Agent (e.g., KMnO4) - Solvent (Acetone) product1->oxidize workup Work-up & Isolation - Quenching - Acidification oxidize->workup purify2 Final Purification (Recrystallization) workup->purify2 end Final Product: This compound purify2->end

Caption: General experimental workflow for the synthesis.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution_time Increase Reaction Time / Temperature incomplete->solution_time solution_maos Consider Microwave Synthesis (MAOS) incomplete->solution_maos check_isomers Analyze for Regioisomers (NMR/LC-MS) complete->check_isomers isomers_present Regioisomers Detected check_isomers->isomers_present check_oxidation Evaluate Oxidation Step check_isomers->check_oxidation No Isomers solution_conditions Optimize Conditions: - Solvent - pH - Catalyst isomers_present->solution_conditions inefficient_ox Inefficient Oxidation check_oxidation->inefficient_ox solution_oxidant Change Oxidizing Agent or Conditions inefficient_ox->solution_oxidant

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

A1: Poor regioselectivity is a common issue in the classical Knorr pyrazole synthesis when using unsymmetrical starting materials.[1] The reaction can yield two different regioisomers, which are often difficult to separate.[1] The outcome of the reaction is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[2] Here are several strategies to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can dramatically influence the isomeric ratio.[2][3] While traditional methods often use ethanol, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[4][5] Aprotic dipolar solvents such as DMF or NMP may also offer improved results compared to polar protic solvents.[3]

  • pH Control: The acidity or basicity of the reaction medium is a critical factor.[2][3] Adjusting the pH can favor the formation of one regioisomer over the other. For instance, acidic conditions may favor one pathway, while basic conditions might favor the alternative.[3]

  • Exploit Steric and Electronic Effects:

    • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the initial nucleophilic attack of the hydrazine to one of the carbonyl groups, thereby directing the reaction towards the formation of a single regioisomer.[2][3]

    • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[2]

Q2: I'm experiencing a low yield of the desired pyrazole regioisomer. What are the possible causes and solutions?

A2: Low yields of the target regioisomer can be attributed to several factors, including suboptimal reaction conditions that do not favor its formation, and challenges in separating it from the undesired isomer.[1][6]

  • Optimize Reaction Conditions: As mentioned in Q1, systematically screen solvents, pH, and temperature. The use of fluorinated alcohols (TFE, HFIP) has been demonstrated to not only improve regioselectivity but also lead to high yields of the desired product.[4][5]

  • Alternative Synthetic Routes: If optimizing the Knorr synthesis is unsuccessful, consider alternative methods known for high regioselectivity. These include:

    • Catalytic Methods: Iron- and ruthenium-catalyzed reactions have been developed for the regioselective synthesis of substituted pyrazoles.[7]

    • [3+2] Cycloaddition Reactions: These reactions, for example between carbonyl compounds and diazoacetates catalyzed by secondary amines, can offer high levels of regioselectivity under mild conditions.[8] Other examples include base-mediated cycloadditions of 2-alkynyl-1,3-dithianes and sydnones.[9][10]

    • Synthesis from Tosylhydrazones and Alkynes: This method can provide complete regioselectivity, especially when similar substituents are present.[11]

Q3: The separation of the resulting pyrazole regioisomers by column chromatography is proving to be very difficult. What can I do?

A3: The structural similarity of regioisomers often makes their separation by chromatography challenging.[1]

  • Improve Regioselectivity Pre-Synthesis: The most effective approach is to improve the regioselectivity of the reaction to minimize the formation of the undesired isomer, as detailed in Q1. This will simplify or even eliminate the need for extensive purification.

  • Recrystallization: If a solid product is obtained, recrystallization can sometimes be effective in isolating the major, less soluble regioisomer in a pure form.

  • Derivative Formation: In some cases, it may be possible to selectively react one of the isomers to form a derivative that has significantly different physical properties (e.g., polarity), facilitating separation. The desired isomer can then be regenerated if the derivatization is reversible.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine. [4][5]

EntrySolventRegioisomeric Ratio (A:B)Total Yield (%)
12-FurylCF₃EtOH36:6499
22-FurylCF₃TFE85:1599
32-FurylCF₃HFIP97:398
42-FurylCF₂CF₃EtOH64:3693
52-FurylCF₂CF₃TFE98:299
62-FurylCF₂CF₃HFIP>99:<199
72-FurylCO₂EtEtOH44:5686
82-FurylCO₂EtTFE89:1199
92-FurylCO₂EtHFIP93:798

Regioisomer A: N-methyl group adjacent to R¹; Regioisomer B: N-methyl group adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [4][5]

This protocol describes a general method for improving regioselectivity in the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine using a fluorinated alcohol as the solvent.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Hydrazine Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.0-1.2 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.

Visualizations

troubleshooting_workflow start Poor Regioselectivity (Mixture of Isomers) check_conditions Review Reaction Conditions start->check_conditions solvent Solvent Choice? (e.g., EtOH) check_conditions->solvent No ph pH Controlled? check_conditions->ph No sterics_electronics Steric/Electronic Factors Exploited? check_conditions->sterics_electronics No alternative_route Consider Alternative Regioselective Synthesis check_conditions->alternative_route Yes, still poor change_solvent Switch to Fluorinated Alcohol (TFE or HFIP) solvent->change_solvent adjust_ph Optimize pH (Acidic vs. Basic) ph->adjust_ph modify_substrate Modify Substrate (Bulky/EWG groups) sterics_electronics->modify_substrate end High Regioselectivity (Desired Isomer) change_solvent->end adjust_ph->end modify_substrate->end catalysis Catalytic Methods (Fe, Ru, etc.) alternative_route->catalysis cycloaddition [3+2] Cycloaddition alternative_route->cycloaddition catalysis->end cycloaddition->end knorr_synthesis_pathway reactants Unsymmetrical 1,3-Dicarbonyl + R³-NHNH₂ attack_c1 Nucleophilic Attack at Carbonyl 1 reactants->attack_c1 Pathway A attack_c2 Nucleophilic Attack at Carbonyl 2 reactants->attack_c2 Pathway B intermediate_a Hydrazone Intermediate A attack_c1->intermediate_a intermediate_b Hydrazone Intermediate B attack_c2->intermediate_b cyclization_a Cyclization & Dehydration intermediate_a->cyclization_a cyclization_b Cyclization & Dehydration intermediate_b->cyclization_b product_a Regioisomer A cyclization_a->product_a product_b Regioisomer B cyclization_b->product_b

References

troubleshooting unexpected side reactions in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding unexpected side reactions encountered during this fundamental reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr pyrazole synthesis, and how can I control it?

A1: The most prevalent side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[3][4] Controlling regioselectivity is crucial as different regioisomers can possess significantly different biological and physical properties.[1]

Several factors influence the regioselectivity, including steric and electronic effects of the substituents, solvent, and pH.[1][5]

Q2: My reaction mixture is turning a deep yellow or red. What causes this discoloration and how can I prevent it?

A2: Discoloration, often described as a "sinful yellow/red," is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6][7] This is often attributed to the formation of colored impurities from the hydrazine starting material, potentially through oxidative processes.[6][8]

To mitigate this, consider the following:

  • Addition of a mild base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. Adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the acid and lead to a cleaner reaction.[6][7]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities arising from oxidation.[6]

Q3: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A3: Low yields in the Knorr pyrazole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and lower yields. Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[8]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure all starting material is consumed.[9]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[2][5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[8]

Q4: I have heard about "unexpectedly complex reaction pathways" in the Knorr synthesis. What does this refer to?

A4: Recent studies have revealed that the mechanism of the Knorr pyrazole synthesis can be more complex than traditionally understood.[5][10] These complexities include:

  • Autocatalysis: The reaction can be catalyzed by one of its own products, leading to non-linear reaction kinetics.[5]

  • Unreported Intermediates: Besides the expected hydroxylpyrazolidine intermediate, other species like a di-addition intermediate (where two molecules of hydrazine react with one molecule of the dicarbonyl compound) have been observed.[5][11] These intermediates can exist in equilibrium and may or may not lead to the desired pyrazole product, impacting the overall yield and purity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity / Mixture of Isomers

This is a common challenge with unsymmetrical 1,3-dicarbonyls.[5]

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent ph Adjust Reaction pH (Acidic or Neutral) solvent->ph temp Optimize Temperature ph->temp check Analyze Isomer Ratio (NMR, LC-MS) temp->check success Desired Regioselectivity Achieved check->success Ratio > 95:5 fail Continue Optimization check->fail Ratio < 95:5 fail->solvent

Caption: A logical workflow for troubleshooting poor pyrazole regioselectivity.

Solutions:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[1][12]

  • pH Control: Adjusting the pH can influence the site of the initial hydrazine attack. Acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[2][13]

Issue 2: Formation of Colored Impurities

This is often due to the decomposition of the hydrazine starting material.[6]

Solutions:

  • Purification of Hydrazine: If the hydrazine source is old or of questionable purity, consider purification by distillation or recrystallization before use.

  • Work-up Procedure: Colored impurities can often be removed during the work-up. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification by column chromatography or recrystallization.[6][7]

Issue 3: Low or No Product Yield

This can be caused by a variety of factors, from starting material quality to reaction conditions.[8][9]

Troubleshooting Workflow for Low Yield

Troubleshooting Low Pyrazole Yield start Low Product Yield purity Check Starting Material Purity (NMR, etc.) start->purity conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) purity->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring check Yield Improved? monitoring->check success Acceptable Yield Achieved check->success Yes fail Investigate Further (Side Reactions, Intermediates) check->fail No

Caption: A logical workflow for troubleshooting low pyrazole yield.

Solutions:

  • Optimize Stoichiometry: While a 1:1 ratio of reactants is typical, using a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[14]

  • Temperature and Reaction Time: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress to determine the optimal time and temperature.[15]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol85:1595
CF₃, PhenylMethylhydrazineTFE97:398
CF₃, PhenylMethylhydrazineHFIP>99:199
CF₃, 4-MeO-PhPhenylhydrazineEthanol60:4092
CF₃, 4-MeO-PhPhenylhydrazineTFE95:596
CF₃, 4-MeO-PhPhenylhydrazineHFIP>99:197

Note: Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and B corresponds to the N-substituent adjacent to R². Data is illustrative and specific results may vary based on substrates and reaction conditions.[12][14]

Experimental Protocols

General Protocol for Improving Regioselectivity using Fluorinated Alcohols

This protocol provides a general guideline for enhancing regioselectivity in the Knorr pyrazole synthesis.[1][14]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

  • Slowly add the substituted hydrazine to the solution at room temperature. Note that the reaction may be exothermic.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for a Standard Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[16][17]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol (optional, as solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate and phenylhydrazine. The addition may be slightly exothermic.[17]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add diethyl ether and stir vigorously to induce crystallization of the crude product.[17]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Signaling Pathways and Experimental Workflows

Knorr Pyrazole Synthesis: Regioisomeric Pathways

Knorr Synthesis Pathways to Regioisomers start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Attack at Carbonyl 1 start->attack1 attack2 Attack at Carbonyl 2 start->attack2 intermediate1 Hydrazone Intermediate A attack1->intermediate1 intermediate2 Hydrazone Intermediate B attack2->intermediate2 cyclization1 Cyclization & Dehydration intermediate1->cyclization1 cyclization2 Cyclization & Dehydration intermediate2->cyclization2 product1 Regioisomer A cyclization1->product1 product2 Regioisomer B cyclization2->product2

Caption: Knorr synthesis pathways leading to different regioisomers.

Experimental Workflow for Knorr Pyrazole Synthesis

General Experimental Workflow setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Stirring, Heating) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Analysis (NMR, MS, MP) purification->analysis

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Optimization of Pyrazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format. Detailed experimental protocols and data are provided to assist in overcoming common challenges encountered during your synthetic work.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side reactions, and poor quality of starting materials.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1] Increasing the reaction temperature may also be beneficial, and for some reactions, microwave-assisted synthesis can significantly improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is commonly used.[1] In some instances, Lewis acids or catalysts like nano-ZnO have been shown to enhance yields.[1][3]

  • Poor Quality of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions and lower the yield of your desired product.[2]

  • Formation of Stable Intermediates: Sometimes, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2] Adjusting reaction conditions, for instance by increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[2]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups and the reaction conditions.[2]

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[4] Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have also demonstrated better results compared to polar protic solvents like ethanol in certain reactions.[5][6]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[2] Under acidic conditions, one regioisomer may be favored, while neutral or basic conditions may favor the other.[2]

  • Steric Hindrance: The steric bulk of substituents on the hydrazine can direct the reaction towards the formation of a single regioisomer.[2]

Q3: I am having difficulty with the oxidation of a pyrazole-formyl or pyrazole-methyl group to a carboxylic acid. What are the key parameters to control?

A3: The oxidation of a formyl or methyl group on the pyrazole ring to a carboxylic acid can be challenging, with potential for incomplete oxidation or degradation of the starting material.[7]

  • Choice of Oxidizing Agent: Using a milder oxidizing agent such as potassium permanganate (KMnO₄) under controlled pH and temperature can be effective.[7]

  • Temperature Control: The oxidation reaction should be carried out at a low temperature, typically between 0 and 10 °C, to avoid over-oxidation and decomposition.[7]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the point of complete conversion of the starting material and to avoid the formation of byproducts.[7]

Troubleshooting Guides

Guide 1: Low Yield in Pyrazole Ring Formation
ProblemPossible CauseTroubleshooting Solution
Low Yield Inefficient cyclocondensation.- Ensure the purity of the 1,3-dicarbonyl precursor.[7]- Optimize reaction temperature and time.[7]- Consider using an acid or base catalyst depending on the specific reaction.[7]
Formation of regioisomers.- Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired regioisomer.[7]- Purification by column chromatography may be necessary to separate isomers.[7]
Incomplete reaction.- Increase reaction time and monitor by TLC/LC-MS.[1]- Increase reaction temperature or consider microwave-assisted synthesis.[1]
Poor quality of starting materials.- Use freshly purified reagents, as hydrazine derivatives can degrade over time.[2]
Guide 2: Difficulty in Oxidation of Pyrazole-carbaldehyde to Carboxylic Acid
ProblemPossible CauseTroubleshooting Solution
Incomplete Oxidation or Degradation Harsh reaction conditions.- Use a milder oxidizing agent like potassium permanganate (KMnO₄).[7]- Maintain a low reaction temperature (0-10 °C).[7]- Control the pH of the reaction mixture.[7]- Monitor the reaction closely using TLC or LC-MS to avoid over-oxidation.[7]
Difficult Product Isolation Product is water-soluble.- During work-up, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency.
Emulsion formation during extraction.- Add a small amount of brine or a different organic solvent to break the emulsion.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Aryl-3-trifluoromethyl-1-methylpyrazole[4]
EntrySolventRatio of 5-Aryl Isomer : 3-Aryl IsomerYield (%)
1EtOH65 : 3580
2TFE85 : 1582
3HFIP97 : 385

Reaction conditions: 1,3-diketone and methylhydrazine at room temperature.

Table 2: Effect of Catalyst on the Yield of 3-methyl-1-phenyl-1H-pyrazol-5-ol[8]
EntryCatalystAmount of Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1None-EthanolReflux540
2Acetic Acid10EthanolReflux265
3Nano-ZnO5EthanolReflux195
4InCl₃10Water60388
5Pyridine-2-carboxylic acid10Ethanol600.592

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one[2]

This protocol describes a variation of the Knorr synthesis to form a pyrazolone from a β-ketoester.

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[2]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]

  • Monitoring: After 1 hour, monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane to check for the consumption of the ethyl benzoylacetate starting material.[2]

  • Precipitation: If the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2]

  • Cooling: Turn off the hot plate and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[2]

  • Isolation: Filter the reaction mixture using a Buchner funnel.

  • Washing and Drying: Rinse the collected solid with a small amount of water and allow it to air dry to obtain the product.[2]

Protocol 2: Synthesis of Pyrazole-4-carboxylic Acid via Vilsmeier-Haack Formylation and Subsequent Oxidation[7][9]

Step 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole [8]

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cold DMF with stirring. Maintain the temperature below 5 °C. The Vilsmeier reagent is formed in situ and should be used immediately.

  • Formylation Reaction: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1H-pyrazole-4-carbaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to Pyrazole-4-carboxylic Acid [7]

  • Reaction Setup: Dissolve the purified pyrazole-4-carbaldehyde in acetone or a mixture of t-butanol and water.

  • Cool the solution to 0-10 °C in an ice-water bath.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) dropwise, maintaining the temperature between 0 and 10 °C. Continue stirring until the purple color of the permanganate disappears.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidification: Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain the pyrazole-4-carboxylic acid.

Mandatory Visualization

experimental_workflow cluster_formylation Step 1: Vilsmeier-Haack Formylation cluster_oxidation Step 2: Oxidation reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3 @ 0-5°C) formylation Formylation Reaction (3-Methylpyrazole addition) reagent_prep->formylation Immediate Use monitoring_formylation Reaction Monitoring (TLC) formylation->monitoring_formylation workup_formylation Work-up and Extraction monitoring_formylation->workup_formylation Reaction Complete purification_formylation Purification (Column Chromatography) workup_formylation->purification_formylation oxidation_setup Reaction Setup (Pyrazole-4-carbaldehyde in Acetone/Water) purification_formylation->oxidation_setup Purified Intermediate oxidation Oxidation with KMnO4 (@ 0-10°C) oxidation_setup->oxidation quenching Quenching (Sodium Sulfite) oxidation->quenching Decolorization acidification Acidification (HCl) quenching->acidification isolation Isolation (Filtration and Drying) acidification->isolation

Caption: Workflow for the synthesis of pyrazole-4-carboxylic acid.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion check_starting_materials Are starting materials pure? check_completion->check_starting_materials Yes solution_incomplete Increase reaction time/temperature Consider microwave synthesis check_completion->solution_incomplete No check_conditions Are reaction conditions optimal? check_starting_materials->check_conditions Yes solution_impure Purify starting materials check_starting_materials->solution_impure No solution_conditions Optimize catalyst, solvent, and temperature check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_incomplete->end solution_impure->end solution_conditions->end

Caption: Troubleshooting logic for low pyrazole synthesis yield.

References

solubility issues of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid in biological assays.

Troubleshooting Guide

Researchers may encounter challenges with the solubility of this compound, a compound with a hydrophobic phenyl and propyl group, which can lead to precipitation in aqueous-based biological assays. This guide offers a systematic approach to addressing these issues.

Initial Assessment of Solubility Problems:

ObservationPotential CauseRecommended Action
Stock solution in DMSO is hazy or contains visible particles.The compound's concentration exceeds its solubility limit in DMSO at room temperature.Gently warm the solution (e.g., 37°C water bath) and use sonication to aid dissolution. If precipitation persists, reduce the stock solution concentration.
Precipitate forms immediately upon diluting DMSO stock into aqueous assay buffer.The compound has low aqueous solubility and is "crashing out" as the solvent polarity increases.Lower the final compound concentration in the assay. Decrease the final DMSO concentration to the lowest tolerable level for the assay (ideally ≤0.5%).[1] Utilize a multi-step dilution protocol.
Assay results are inconsistent or not dose-dependent.The compound is precipitating in the assay plate, leading to variable effective concentrations.Determine the kinetic solubility of the compound in your specific assay buffer to identify the maximum soluble concentration. Visually inspect assay plates for precipitation under a microscope.
Cell-based assays show unexpected cytotoxicity.Compound precipitation can lead to crystalline structures that may be cytotoxic, independent of the compound's pharmacological activity.Confirm that the observed toxicity is not due to compound precipitation by running a vehicle control with the same final DMSO concentration and visually inspecting for precipitates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with expected low solubility in aqueous solutions. Its solubility is influenced by the phenyl and propyl groups.[2] For initial dissolution, organic solvents like dimethyl sulfoxide (DMSO) are recommended to prepare a high-concentration stock solution.[3]

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is pH-dependent.[3][4] At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less soluble in aqueous media. Increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble salt.[1][5] The pKa of the similar compound 1-methyl-1H-pyrazole-4-carboxylic acid is predicted to be around 3.88, suggesting that increasing the pH of the buffer may enhance solubility.[6]

Q3: What is the recommended starting solvent and concentration for a stock solution?

A3: It is recommended to prepare a stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for pyrazole derivatives.[2] Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay buffer.[3][4]

Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What can I do?

A4: This is a common issue known as precipitation upon dilution. Here are several strategies to mitigate this:

  • Lower the Final Concentration: Your compound may be exceeding its aqueous solubility limit.

  • Optimize DMSO Concentration: While aiming for a low final DMSO concentration (typically <1%, ideally <0.1% in cell-based assays), a slightly higher, non-toxic concentration may be necessary to maintain solubility.[3]

  • Use a Pre-warmed Buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent precipitation.[3][4]

  • Employ Solubilizing Agents: Consider using co-solvents (e.g., ethanol, PEG 400), surfactants, or cyclodextrins in your assay buffer.[3]

Q5: How can I determine the maximum soluble concentration of my compound in my assay buffer?

A5: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound from a DMSO stock into your assay buffer and identifying the concentration at which precipitation is first observed.[7][8][9] This can be assessed visually, by light scattering (nephelometry), or by measuring the concentration of the compound in the supernatant after centrifugation.[7][10]

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₄N₂O₂[2]
Molecular Weight 230.26 g/mol [2]
Predicted pKa ~3.88 (based on 1-methyl-1H-pyrazole-4-carboxylic acid)[6]
Aqueous Solubility Predicted to be low.N/A
Solubility in Organic Solvents Generally soluble in DMSO, ethanol, and methanol.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out the desired amount of the compound.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.[4]

  • Alternatively, use a bath sonicator for 5-15 minutes to aid dissolution.[4]

  • Visually inspect the solution to ensure it is clear and free of particles before use.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the maximum soluble concentration of the compound in a specific aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the DMSO stock solution in DMSO.

  • In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to multiple wells.

  • Add the aqueous assay buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant across all wells and be compatible with the assay (e.g., 1%).

  • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new UV-compatible plate. Measure the absorbance at the compound's λmax to determine the concentration of the soluble compound.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock warm_sonicate Warm and/or sonicate stock solution check_stock->warm_sonicate No check_final_conc Is final assay concentration too high? check_stock->check_final_conc Yes lower_stock_conc Lower stock concentration warm_sonicate->lower_stock_conc lower_stock_conc->check_final_conc lower_final_conc Lower final assay concentration check_final_conc->lower_final_conc Yes check_dmso Is final DMSO% optimal? check_final_conc->check_dmso No lower_final_conc->check_dmso adjust_dmso Adjust final DMSO% check_dmso->adjust_dmso No use_excipients Consider solubilizing excipients (e.g., cyclodextrins, co-solvents) check_dmso->use_excipients Yes adjust_dmso->use_excipients end Solubility Optimized use_excipients->end

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Hypothetical Signaling Pathway Modulation compound 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid receptor Cell Surface Receptor (e.g., GPCR, RTK) compound->receptor Inhibition/Activation kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation, Proliferation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a pyrazole derivative.

References

Technical Support Center: Stability Testing of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stability testing of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound derivatives?

A1: The stability of these derivatives is influenced by several factors, including the inherent properties of the active pharmaceutical ingredient (API), interactions with excipients, the manufacturing process, dosage form, and the container closure system.[1] Environmental factors such as temperature, humidity, and light are also critical.[2][3] For pyrazole-containing compounds, pH is a crucial factor, as extreme basic conditions can potentially lead to ring-opening reactions.

Q2: What are the expected degradation pathways for this compound derivatives under stress conditions?

A2: While the pyrazole ring itself is relatively stable, degradation can occur under forced conditions.[4] Potential degradation pathways may include:

  • Hydrolysis: Ester derivatives are susceptible to hydrolysis, yielding the parent carboxylic acid and the corresponding alcohol. Under strongly basic conditions, cleavage of the pyrazole ring is a possibility.

  • Oxidation: While the pyrazole ring is generally resistant to oxidation, the propyl side chain could be susceptible to oxidative degradation.[4]

  • Photodegradation: Exposure to UV light may induce photochemical rearrangements or degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur. For derivatives with other sensitive functional groups, thermal decomposition pathways should also be considered.

Q3: Which analytical techniques are most suitable for the stability testing of these pyrazole derivatives?

A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the most widely used technique for stability testing.[5][6] This method is highly sensitive and accurate for separating and quantifying the parent compound from its degradation products.[6] A well-developed HPLC method should be "stability-indicating," meaning it can resolve the active ingredient from all potential degradation products. Other techniques like mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown degradants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation observed under alkaline hydrolytic stress. The pyrazole ring may be susceptible to cleavage under strong basic conditions.- Perform the study using a milder base (e.g., 0.01N NaOH instead of 0.1N NaOH).- Reduce the exposure time or temperature.- Analyze samples at earlier time points to capture the initial degradation products.
Appearance of multiple, small, and unidentifiable peaks in the chromatogram after photostability testing. The compound may be undergoing complex photochemical rearrangements or extensive degradation.- Ensure the light exposure conforms to ICH Q1B guidelines.- Test the drug substance both in the solid state and in solution.- Use a container that simulates the proposed final packaging to assess its protective effect.[2]
Loss of assay value with no corresponding increase in any single major degradant peak. - The degradant may not be UV-active at the chosen wavelength.- The degradant may be precipitating out of solution.- The degradant may be a volatile compound.- Use a photodiode array (PDA) detector to screen for peaks at different wavelengths.- Visually inspect the sample for any precipitation.- Consider using a mass spectrometer (MS) detector to identify non-chromophoric or volatile species.
Inconsistent results between different batches of the drug substance. Variability in the impurity profile of different batches can affect stability.- Perform forced degradation studies on a single representative batch to establish the intrinsic stability profile.[5]- Thoroughly characterize the impurity profile of each batch before initiating stability studies.

Data Presentation

The following tables provide an example of how to summarize quantitative data from forced degradation studies. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Major Degradant(s) (Peak Area %) Mass Balance (%)
0.1 N HCl, 60°C, 24h3.2DP-1 (2.8%)99.5
0.1 N NaOH, 60°C, 8h15.8DP-2 (12.5%), DP-3 (2.1%)98.7
3% H₂O₂, RT, 24h5.1DP-4 (4.5%)99.2
Thermal (80°C, 48h)1.9DP-5 (1.5%)99.8
Photolytic (ICH Q1B)8.7DP-6 (7.9%)99.1

DP = Degradation Product; RT = Room Temperature

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the this compound derivative in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Maintain the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, and 8 hours), neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Heat at 60°C and sample at the same time points as the acid hydrolysis study.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the drug substance.

  • Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Analysis: Dilute the samples to a suitable concentration and analyze immediately by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_decarboxylation Thermal Stress cluster_oxidation Oxidative Stress Parent 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid Decarboxylated 1-Phenyl-5-propyl-1H-pyrazole Parent->Decarboxylated Heat OxidizedSideChain Oxidized Propyl Chain Derivatives Parent->OxidizedSideChain [O] CO2 CO₂

Caption: Plausible degradation pathways under stress.

References

strategies to reduce byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Other significant methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][3][4]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

To improve regioselectivity, consider the following strategies:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[1][5]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1]

  • Catalyst Selection: Certain catalysts can promote regioselectivity. For example, some metal-catalyzed syntheses offer high selectivity.[6]

  • Alternative Routes: If controlling regioselectivity remains a challenge, alternative synthetic routes that offer better inherent control, such as those starting from α,β-unsaturated ketones or multicomponent reactions, may be considered.[3][7]

Q3: My reaction is sluggish and giving a low yield. What could be the cause?

A3: Low yields in pyrazole synthesis can stem from several factors:

  • Poor Quality of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1][8] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent (e.g., acetic acid), may be necessary to drive the reaction to completion.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the reaction rate and yield. Experiment with different conditions to find the optimal parameters for your specific substrates.

Q4: My final product is unstable and appears to be undergoing ring-opening. What can I do to prevent this?

A4: The pyrazole ring itself is generally stable.[9] However, certain substituents can make the ring susceptible to opening, particularly in the presence of a strong base which can cause deprotonation at C3, leading to ring cleavage.[9] Highly reactive functional groups on the pyrazole ring, such as azides or nitro groups, can also lead to rearrangements and ring-opening upon heating or under specific catalytic conditions.[1] To mitigate this, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Formation of Regioisomeric Mixture Use of unsymmetrical 1,3-dicarbonyl compounds.1. Solvent Modification: Switch to fluorinated alcohols (TFE or HFIP) to enhance regioselectivity. 2. pH Adjustment: Experiment with acidic or neutral/basic conditions to favor one regioisomer. 3. Steric/Electronic Control: Modify substituents on the dicarbonyl compound to direct the hydrazine attack.
Low Product Yield Incomplete dehydration of stable intermediates (e.g., hydroxylpyrazolidines).1. Increase Temperature: Gently heat the reaction to promote dehydration. 2. Add Dehydrating Agent: Introduce a catalytic amount of acid (e.g., acetic acid).
Presence of Colored Impurities Side reactions involving the hydrazine starting material.1. Purify Starting Materials: Ensure high purity of the hydrazine. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. 3. Purification: Utilize column chromatography or recrystallization to remove colored byproducts.
Formation of Pyrazoline Byproduct Incomplete oxidation in syntheses starting from α,β-unsaturated ketones.1. Introduce an Oxidizing Agent: If the desired product is the aromatic pyrazole, an oxidation step may be required. This can sometimes be achieved by simply exposing the reaction to air or by adding a mild oxidant.[3][10]

Data on Byproduct Reduction Strategies

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine

SolventTemperature (°C)Ratio of Regioisomer A : Regioisomer BTotal Yield (%)
EthanolReflux1 : 1.575
TolueneReflux1.2 : 170
2,2,2-Trifluoroethanol (TFE)Reflux9 : 185
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux>20 : 190

Note: The specific ratios and yields are highly dependent on the substrates used. This table illustrates a general trend observed in the literature where fluorinated alcohols can significantly improve regioselectivity.[5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[2][11]

  • Addition of Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required to liberate the free hydrazine.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Compounds

  • Reactant Preparation: Dissolve the α,β-unsaturated aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents) to the solution.

  • Cyclocondensation: Stir the reaction mixture at room temperature or with gentle heating. This initially forms a pyrazoline intermediate.[3][4]

  • Oxidation (if required): If the desired product is the aromatic pyrazole, an oxidation step is necessary. This can sometimes be achieved by bubbling air through the reaction mixture or by adding a suitable oxidizing agent (e.g., bromine in a subsequent step).[10]

  • Purification: After completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield the desired pyrazole.

Visual Guides

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products UDK Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 UDK->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 UDK->Attack_C2 Pathway B Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B Cyclization & Dehydration

Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.

Troubleshooting_Workflow Start Start: Pyrazole Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Products Analyze Reaction Products (TLC, LC-MS) Check_Purity->Analyze_Products Problem Problem Identified? Analyze_Products->Problem Desired_Product Desired Product Obtained Problem->Desired_Product No Regioisomers Mixture of Regioisomers? Problem->Regioisomers Yes Low_Yield Low Yield? Regioisomers->Low_Yield No Optimize_Solvent Optimize Solvent (e.g., TFE, HFIP) Regioisomers->Optimize_Solvent Yes Optimize_pH Adjust pH Regioisomers->Optimize_pH Other_Byproducts Other Byproducts? Low_Yield->Other_Byproducts No Increase_Temp Increase Temperature Low_Yield->Increase_Temp Yes Add_Dehydrating_Agent Add Dehydrating Agent Low_Yield->Add_Dehydrating_Agent Other_Byproducts->Desired_Product No, further investigation needed Purify Purify Product (Chromatography, Recrystallization) Other_Byproducts->Purify Yes Optimize_Solvent->Analyze_Products Optimize_pH->Analyze_Products Increase_Temp->Analyze_Products Add_Dehydrating_Agent->Analyze_Products Purify->Desired_Product

Caption: A general troubleshooting workflow for pyrazole synthesis.

References

Technical Support Center: Refining Purification Protocols for Regioisomeric Pyrazole Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of regioisomeric pyrazole mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of regioisomeric pyrazole mixtures often so challenging? A1: The separation of pyrazole regioisomers, such as 1,3- and 1,5-disubstituted products, is difficult because these molecules often possess very similar physical and chemical properties. Their comparable polarity, solubility, and molecular weight lead to nearly identical behavior in common purification systems like silica gel chromatography and crystallization, making their isolation a significant challenge.[1][2]

Q2: What are the primary laboratory techniques for separating pyrazole regioisomers? A2: The most common and effective techniques are:

  • Column Chromatography: Silica gel column chromatography is the most widely reported method for separating pyrazole regioisomers.[3][4][5] Success often depends on meticulous screening of solvent systems to find optimal separation conditions.[6]

  • Crystallization: In some cases, one regioisomer may preferentially crystallize from a specific solvent system.[4] This can be enhanced by converting the pyrazole mixture into acid addition salts (e.g., with HCl or H₂SO₄), which may have significantly different crystallization properties.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolving power than standard column chromatography and can be used to separate particularly challenging mixtures.[8][9]

Q3: How can I definitively confirm the structure of each isolated regioisomer? A3: Unambiguous structural confirmation is critical. The primary methods are:

  • NMR Spectroscopy: While 1H and 13C NMR provide initial data, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive.[3] A NOESY experiment can reveal through-space correlations between protons on the N-substituent and the adjacent protons on the pyrazole ring, allowing for clear differentiation between regioisomers.

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of the molecular structure and atomic arrangement.[3]

Q4: Is it possible to prevent the formation of regioisomeric mixtures during synthesis? A4: Yes, developing a regioselective synthesis is the ideal approach.[10] This can involve strategies like using specific catalysts, protecting groups, or carefully chosen precursors and reaction conditions to favor the formation of a single desired regioisomer.[11][12][13] However, even with regioselective methods, minor amounts of the other isomer can form, necessitating purification.

Troubleshooting and Experimental Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My regioisomers are co-eluting or have very poor separation on a silica gel column.

This is the most common challenge when purifying pyrazole mixtures.[4][11]

Workflow for Troubleshooting Poor Chromatographic Separation

G start Crude Mixture Shows Poor Separation on TLC check_mixture Confirm presence of mixture (LC-MS, 1H NMR) start->check_mixture solvent_screen Systematically Screen Solvent Systems check_mixture->solvent_screen Mixture Confirmed tlc_plate Run TLC plates with diverse solvent polarities (see Table 3) solvent_screen->tlc_plate separation_ok Separation Improved? tlc_plate->separation_ok scale_up Scale up to Column Chromatography separation_ok->scale_up Yes change_adsorbent Change Stationary Phase separation_ok->change_adsorbent No end_success Pure Isomers Obtained scale_up->end_success adsorbent_options Try Alumina (basic/neutral) or Reverse-Phase (C18) Silica change_adsorbent->adsorbent_options consider_hplc Utilize High-Performance Liquid Chromatography (HPLC) adsorbent_options->consider_hplc consider_hplc->end_success

Caption: Troubleshooting logic for poor chromatographic separation.

Detailed Solutions:

  • Solution A: Optimize the Mobile Phase. Standard solvent systems like hexane/ethyl acetate may not be sufficient. A systematic screening of different solvent systems is the most effective first step.[6] Sometimes, less common solvent mixtures provide the necessary selectivity.

  • Solution B: Change the Stationary Phase. If silica gel (which is acidic) fails, consider alternatives. Neutral or basic alumina can alter the elution order. For less polar pyrazoles, reverse-phase (C18) chromatography with polar solvents (e.g., water/acetonitrile or water/methanol) may provide a solution.

  • Solution C: Employ High-Performance Liquid Chromatography (HPLC). HPLC columns have much smaller particle sizes and provide significantly higher resolution than standard gravity columns.[9] Both normal-phase and reverse-phase HPLC can be effective. This method is particularly useful for separating small quantities for analytical purposes or for developing a preparative method.[8]

Problem 2: I cannot purify my regioisomers by crystallization.

Detailed Solutions:

  • Solution A: Extensive Solvent Screening. Attempt crystallization from a wide variety of solvents with different polarities, from non-polar (e.g., heptane, toluene) to polar (e.g., isopropanol, acetonitrile). Slow evaporation, cooling, and vapor diffusion techniques should be explored for each solvent.

  • Solution B: Separation via Acid Salt Formation. The basic nitrogen atoms in the pyrazole ring can be protonated to form salts.[7] Regioisomers can have different basicities and their salts can have different crystal lattice energies, leading to significant differences in solubility.[4] This provides a powerful chemical handle for separation.

Experimental Protocol: Separation by Acid Salt Crystallization [7]

  • Dissolution: Dissolve the crude regioisomeric mixture (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). The choice of solvent is critical and may require screening.

  • Acidification: Slowly add a solution of a strong acid (e.g., 1.05 eq of HCl in isopropanol or H₂SO₄ in dioxane) to the stirred pyrazole solution at room temperature.

  • Precipitation: One of the regioisomeric salts may precipitate immediately or upon cooling. If no precipitate forms, slowly add a non-polar co-solvent (like hexane) to induce crystallization.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Base: Dissolve the isolated salt in water and neutralize with a base (e.g., aqueous NaHCO₃ or NaOH) until the solution is basic.

  • Extraction: Extract the liberated free pyrazole into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic layer, concentrate, and analyze the product by NMR or LC-MS to confirm its purity and identity. The other isomer will remain in the filtrate from step 4 and can be recovered.

Problem 3: I have two pure compounds, but I cannot assign their structures.

Detailed Solutions:

  • Solution A: 2D NOESY NMR Spectroscopy. This is the most reliable method for assigning N-substituted pyrazole regioisomers in solution.[3] A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å). By identifying the correlation between the protons of the N-substituent and the protons at the C3 or C5 position of the pyrazole ring, the structure can be assigned.

Principle of NOESY for Regioisomer Assignment

G cluster_0 1,5-Disubstituted Isomer cluster_1 1,3-Disubstituted Isomer 15_pz N(1)-R --- H(5) NOE_Signal NOE Observed 15_pz->NOE_Signal Strong spatial correlation 13_pz N(1)-R --- H(5) NOE_No_Signal NOE Absent 13_pz->NOE_No_Signal No spatial correlation

Caption: Differentiating isomers using NOESY NMR.

  • Solution B: Single Crystal X-ray Diffraction. If you can grow a single crystal of one or both isomers, X-ray crystallography will provide a definitive 3D structure, leaving no ambiguity.[3][14]

Data Presentation and Protocols

Data Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential partitioning of analytes between a stationary phase (e.g., silica) and a mobile phase.High capacity, widely available, versatile.Can be time-consuming, requires large solvent volumes, may have insufficient resolution for very similar compounds.[1]
Crystallization Separation based on differences in solubility of the isomers in a specific solvent.Potentially high purity in a single step, scalable.Success is not guaranteed, can be difficult to initiate, risk of co-crystallization.[4]
Acid Salt Crystallization Exploits differences in the solubility of the protonated salts of the regioisomers.[7]Can separate isomers that are inseparable by other means.Adds extra chemical steps (salt formation, neutralization), requires screening of acids and solvents.
HPLC High-resolution liquid chromatography using small particle stationary phases.[9]Excellent separation power, fast for analytical scale, adaptable to preparative scale.[8]Lower capacity than column chromatography, requires specialized equipment, can be expensive.

Table 2: Example Solvent Systems for TLC/Column Screening

Solvent SystemPolarityComments & Use Case
Hexane / Ethyl AcetateLow to MediumStandard starting point for many organic compounds.[3]
Toluene / Ethyl AcetateLow to MediumThe aromatic toluene can offer different selectivity compared to hexane for compounds with pi-systems.[6]
Dichloromethane / MethanolMedium to HighGood for more polar pyrazole derivatives.
Hexane / AcetoneLow to MediumAcetone offers different hydrogen bonding characteristics than ethyl acetate.
Dichloromethane / Diethyl EtherLowUseful for less polar compounds where fine-tuning of polarity is needed.
General Experimental Protocols

Protocol 1: General Methodology for Silica Gel Column Chromatography

  • TLC Analysis: First, identify a solvent system that provides the best possible separation (difference in Rf values) for your regioisomers on a TLC plate. The ideal Rf for the target compounds is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your chosen solvent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude pyrazole mixture in a minimum amount of the column solvent or dichloromethane. Alternatively, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system identified in step 1. Collect fractions continuously.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure separated isomers.

  • Combine and Concentrate: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to yield the purified products.[1]

References

Technical Support Center: Enhancing Cell Permeability of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low cell permeability of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylic acid derivative shows excellent target engagement but has poor cellular activity. What is the likely cause?

A1: A common reason for good in vitro biochemical activity but poor cellular efficacy is low cell permeability. The carboxylic acid moiety, being ionized at physiological pH (around 7.4), significantly increases the polarity of the molecule, hindering its ability to passively diffuse across the lipophilic cell membrane.[1][2] Most carboxylic acids have a pKa value between 3.5 and 4.5, meaning they are predominantly in their charged (deprotonated) form in the body.[1][2] This high polarity can prevent the compound from reaching its intracellular target.

Q2: How can I experimentally determine the cell permeability of my pyrazole carboxylic acid?

A2: Two standard in vitro assays are widely used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3][4][5] It is a cost-effective method to predict passive membrane transport.[3]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are human colon adenocarcinoma cells that form a barrier resembling the intestinal epithelium.[6][7] This model can assess both passive diffusion and active transport mechanisms, including efflux.[6]

A comparison of the results from these two assays can provide valuable insights. If a compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay, it may be a substrate for efflux transporters.[4][5]

Q3: What are the primary strategies to improve the cell permeability of my pyrazole carboxylic acid?

A3: There are several effective strategies you can employ:

  • Prodrug Approach: This is a widely used and successful strategy that involves temporarily masking the polar carboxylic acid group with a more lipophilic moiety, typically forming an ester.[8] This increases the compound's overall lipophilicity, allowing it to better penetrate the cell membrane. Once inside the cell, endogenous esterases cleave the promoiety, releasing the active carboxylic acid.[8]

  • Intramolecular Hydrogen Bonding (IHB): By designing the molecule to form an intramolecular hydrogen bond, the polarity of the carboxylic acid can be shielded.[9][10][11] This "molecular chameleon" effect reduces the energy penalty for the compound to move from an aqueous environment into the lipophilic cell membrane, thereby improving its permeability.[12]

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere—a different functional group that retains the necessary interactions with the biological target but possesses more favorable physicochemical properties for cell permeation.[13]

  • Lipophilicity Optimization: Systematically modifying the substituents on the pyrazole ring or other parts of the molecule can increase its lipophilicity (logP/logD), which generally correlates with improved passive diffusion.[14][15] However, a careful balance must be maintained, as excessively high lipophilicity can lead to other issues like poor solubility and increased metabolic clearance.[14]

Troubleshooting Guides

Issue: My compound has low permeability in the PAMPA assay.

This suggests that the intrinsic passive permeability of your compound is low.

Troubleshooting Steps:

  • Increase Lipophilicity:

    • Action: Synthesize analogs with more lipophilic substituents. Refer to the table below for the impact of common substituents on lipophilicity.

    • Rationale: Increased lipophilicity generally enhances passive diffusion across the artificial membrane in the PAMPA assay.[15]

  • Prodrug Strategy:

    • Action: Synthesize an ester prodrug of your carboxylic acid. Simple alkyl esters (e.g., ethyl, methyl) are a good starting point.[13]

    • Rationale: Masking the carboxylic acid will significantly increase lipophilicity and should result in higher permeability in the PAMPA assay.[16]

Issue: My compound has good permeability in PAMPA but poor permeability in the Caco-2 assay.

This discrepancy often indicates that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA model.[4][6]

Troubleshooting Steps:

  • Confirm Efflux:

    • Action: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[7]

    • Rationale: If the permeability of your compound increases significantly in the presence of the inhibitor, it confirms that it is an efflux substrate.[7]

  • Structural Modification to Evade Efflux:

    • Action: Synthesize analogs with subtle structural changes that may disrupt the recognition of your compound by the efflux transporter. This can involve altering hydrogen bonding patterns or changing the overall shape of the molecule.

    • Rationale: Efflux pumps often have specific structural requirements for their substrates. Minor modifications can sometimes abrogate this interaction.

Data Presentation

Table 1: Impact of Chemical Modifications on Permeability of Pyrazole Carboxylic Acids (Illustrative Data)

Compound IDModificationLogPPAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
PCA-001Parent Carboxylic Acid1.5< 0.1< 0.1
PCA-002Ethyl Ester Prodrug2.85.24.8
PCA-003IHB-forming analog2.12.52.2
PCA-004Lipophilic Substitution (+Cl)2.01.81.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of a test compound.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Prepare the lipid membrane by carefully adding 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the entire surface of the membrane is coated.

  • Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well.[17]

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Add 200 µL of the donor solution to each well of the lipid-coated filter plate.[4]

  • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[5][17]

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay Protocol

Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer and assess potential active transport.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation into a confluent monolayer.[7]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.[6][7] Only use monolayers with acceptable TEER values (e.g., ≥ 200 Ω·cm²) or low Lucifer yellow leakage.[18]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Prepare the dosing solution by diluting the test compound in HBSS to the final concentration (e.g., 10 µM).[6]

    • Add the dosing solution to the apical (top) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[6]

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analysis: Determine the concentration of the test compound in the samples using LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical - B to A): To determine the efflux ratio, perform the experiment in the reverse direction (dosing in the basolateral chamber and sampling from the apical chamber).

  • Calculation: Calculate the Papp values for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally indicative of active efflux.[7]

Visualizations

G cluster_0 Factors Contributing to Low Permeability cluster_1 Strategies to Improve Permeability High Polarity High Polarity Ionization at Physiological pH Ionization at Physiological pH High Polarity->Ionization at Physiological pH Low Cell Permeability Low Cell Permeability High Polarity->Low Cell Permeability Low Lipophilicity (logP/logD) Low Lipophilicity (logP/logD) Ionization at Physiological pH->Low Lipophilicity (logP/logD) Low Lipophilicity (logP/logD)->Low Cell Permeability Efflux Transporter Substrate Efflux Transporter Substrate Efflux Transporter Substrate->Low Cell Permeability Prodrug Synthesis (Esterification) Prodrug Synthesis (Esterification) Increase Lipophilicity Increase Lipophilicity Prodrug Synthesis (Esterification)->Increase Lipophilicity Induce Intramolecular H-Bonding Induce Intramolecular H-Bonding Induce Intramolecular H-Bonding->Increase Lipophilicity Bioisosteric Replacement Bioisosteric Replacement Improved Permeability Improved Permeability Bioisosteric Replacement->Improved Permeability Increase Lipophilicity->Improved Permeability

Caption: Factors influencing pyrazole carboxylic acid permeability and strategies for improvement.

G cluster_0 Permeability Screening Workflow Start Start PAMPA Assay PAMPA Assay Start->PAMPA Assay Caco-2 Assay Caco-2 Assay PAMPA Assay->Caco-2 Assay High Papp Analyze Results Analyze Results PAMPA Assay->Analyze Results Low Papp Caco-2 Assay->Analyze Results Low Papp High Permeability High Permeability Caco-2 Assay->High Permeability High Papp Low Permeability Low Permeability Analyze Results->Low Permeability Efflux Suspected Efflux Suspected Analyze Results->Efflux Suspected Optimize Compound Optimize Compound Low Permeability->Optimize Compound Proceed Proceed High Permeability->Proceed Efflux Suspected->Optimize Compound Optimize Compound->Start Re-screen

Caption: Experimental workflow for assessing and troubleshooting compound permeability.

G Start Start Question1 Is the compound a carboxylic acid? Start->Question1 Action1 Consider prodrug or IHB strategy. Question1->Action1 Yes Question2 Is logP < 1? Question1->Question2 No Action1->Question2 Action2 Increase lipophilicity via substitution. Question2->Action2 Yes Question3 Is there a high efflux ratio in Caco-2? Question2->Question3 No Action2->Question3 Action3 Modify structure to avoid efflux transporters. Question3->Action3 Yes End Optimized Compound Question3->End No Action3->End

Caption: Decision tree for optimizing the permeability of pyrazole carboxylic acids.

References

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for pyrazole ring formation. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst for pyrazole synthesis?

The selection of an optimal catalyst is paramount for a successful pyrazole synthesis and is influenced by several factors:

  • Nature of Reactants: The electronic and steric properties of your hydrazine and 1,3-dicarbonyl compound (or its equivalent) will dictate the type of catalyst needed. For instance, sterically hindered substrates may require more active catalysts or higher temperatures.[1]

  • Desired Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the catalyst can play a crucial role in controlling which regioisomer is formed.[2][3] Acidic or basic conditions can favor different isomers.[4]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are all interconnected with catalyst activity. Some catalysts are more effective in specific solvents (e.g., aprotic dipolar solvents like DMF for aryl hydrazines).[1]

  • Catalyst Type: A wide range of catalysts can be employed, including acid catalysts (e.g., acetic acid, mineral acids), base catalysts, Lewis acids, and metal catalysts (e.g., nano-ZnO, Cu, Pd).[1][5] The choice will depend on the specific reaction mechanism you aim to facilitate.

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

Formation of regioisomers is a common challenge when using unsymmetrical starting materials.[3][6] Here are several strategies to enhance regioselectivity:

  • pH Control: Adjusting the pH of the reaction mixture can influence the initial site of nucleophilic attack by the hydrazine.[2] Acid-catalyzed conditions may favor one isomer, while neutral or basic conditions might favor the other.[4]

  • Solvent Choice: The use of specific solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), has been shown to significantly improve regioselectivity in some cases.[2]

  • Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer. For example, Amberlyst-70 has been utilized for regioselective pyrazole synthesis at room temperature.[2]

  • Starting Material Modification: Employing surrogates for 1,3-dicarbonyl compounds, such as β-enaminones, can provide better control over the reaction's regioselectivity.[2]

Q3: My reaction is suffering from low yield. What are the likely causes and how can I troubleshoot this?

Low yields in pyrazole synthesis can be attributed to several factors:[5][7]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and consequently lower the yield.[2] Always ensure the purity of your reactants.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration can result in incomplete reactions or the formation of byproducts.[2] It is often beneficial to screen different solvents and temperatures.[4]

  • Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[2]

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.[4] Ensure the catalyst is fresh and handled correctly.

Q4: What causes the formation of colored impurities in my reaction mixture?

The appearance of yellow or red colors in the reaction mixture is often due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[6][7] This is particularly common when using hydrazine salts like phenylhydrazine hydrochloride.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazole Product
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature. The order of reagent addition can also be critical.[2]
Poor Quality of Starting Materials Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[2]
Formation of Stable Intermediates In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate. Consider increasing the reaction temperature or adding a dehydrating agent.[2]
Side Reactions The formation of byproducts can consume starting materials. Analyze the crude reaction mixture to identify side products and adjust conditions to minimize their formation.[2]
Inactive Catalyst Ensure the catalyst has not been deactivated by exposure to air or moisture. Use freshly prepared or properly stored catalysts.[4]
Issue 2: Formation of Unexpected Byproducts
Observed Byproduct Plausible Cause & Mechanism Suggested Solution
Isomeric Pyrazoles Lack of regioselectivity in the cyclocondensation with unsymmetrical 1,3-dicarbonyls.[2]Refer to the FAQ on improving regioselectivity (Q2).
Pyrazoline Incomplete oxidation of the pyrazoline intermediate, which often forms during the cyclocondensation of α,β-unsaturated ketones with hydrazines.[2]Introduce an oxidizing agent (e.g., air, bromine) or adjust reaction conditions to promote aromatization.[2]
Ring-Opened or Rearranged Products The presence of highly reactive functional groups on the pyrazole ring can lead to rearrangements upon heating or under specific catalytic conditions.[2]Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates.[2]
Biaryl Formation In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can occur.[6]Optimize catalyst and ligand loading, and ensure the reaction is run under an inert atmosphere.

Catalyst Performance Data

The following table summarizes the performance of different catalysts under various conditions for pyrazole synthesis. This data is intended to provide a general guideline; optimal conditions are substrate-dependent.

CatalystSubstratesSolventTemperatureYield (%)Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateEthanolRoom Temp.95[1][6]
Amberlyst-70 (Substituted) Hydrazines, 1,3-DicarbonylsNot specifiedRoom Temp.Not specified[2]
CuI Pyrazole, Aryl halideNot specified80-110 °CNot specified[6]
NaCoMo Sulfonyl hydrazides, 1,3-DiketonesNot specifiedNot specifiedup to 99[8]
Ethylene Glycol Hydrazines, 1,3-DiketonesEthylene GlycolRoom Temp.70-95[8]
Ammonium Chloride Acetyl acetone, Hydrazine hydrateNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles

This protocol is adapted from a procedure demonstrating an efficient and green synthesis of pyrazole derivatives.[10]

Materials:

  • Phenylhydrazine (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Nano-ZnO (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.[6]

  • Stir the reaction mixture at room temperature.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

  • Upon completion, separate the catalyst by filtration.[6]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[6]

  • Purify the product by column chromatography or recrystallization.[6]

Protocol 2: Conventional Reflux Synthesis of a Pyrazoline Derivative

This protocol is a traditional method for the synthesis of pyrazoline derivatives from chalcones.

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolve the chalcone in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Visualizations

Troubleshooting_Low_Yield start Low Pyrazole Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst analyze_side_products Analyze for Side Products (TLC, LC-MS) start->analyze_side_products impure Impure Materials Detected check_purity->impure suboptimal Suboptimal Conditions Identified check_conditions->suboptimal inactive_catalyst Catalyst Inactive/Poisoned check_catalyst->inactive_catalyst side_reactions Significant Side Reactions Occurring analyze_side_products->side_reactions impure->check_conditions No purify Purify Starting Materials impure->purify Yes suboptimal->check_catalyst No optimize Optimize Conditions (Screen Solvents/Temps) suboptimal->optimize Yes inactive_catalyst->analyze_side_products No replace_catalyst Use Fresh/Alternative Catalyst inactive_catalyst->replace_catalyst Yes modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes end Improved Yield side_reactions->end No, other issue purify->end optimize->end replace_catalyst->end modify_conditions->end

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Catalyst_Selection_Logic start Start: Select Catalyst for Pyrazole Synthesis substrate_analysis Analyze Substrates: - Steric Hindrance - Electronic Effects start->substrate_analysis regioselectivity_needed Is Regioselectivity a Concern? substrate_analysis->regioselectivity_needed acid_base_catalysis Consider Acidic vs. Basic Catalysis for Regiocontrol regioselectivity_needed->acid_base_catalysis Yes general_catalyst Select General Catalyst: - Acid (e.g., AcOH) - Base - Lewis Acid - Metal Catalyst (e.g., nano-ZnO) regioselectivity_needed->general_catalyst No specific_catalyst Select Specific Catalyst (e.g., Amberlyst-70) acid_base_catalysis->specific_catalyst reaction_conditions Define Reaction Conditions: - Solvent - Temperature specific_catalyst->reaction_conditions general_catalyst->reaction_conditions run_reaction Perform Small-Scale Screening Reactions reaction_conditions->run_reaction analyze_results Analyze Results: - Yield - Purity - Regioselectivity run_reaction->analyze_results optimization Optimize Catalyst Loading and Conditions analyze_results->optimization

Caption: Logical workflow for pyrazole synthesis catalyst selection.

References

Validation & Comparative

In Vitro Anticancer Activity of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro anticancer activity of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. Due to the limited publicly available data on this specific compound, this guide establishes a comparative framework using two well-characterized pyrazole-containing compounds with demonstrated anticancer properties: Celecoxib and SC-66. The experimental data for these alternatives are presented to offer a benchmark for the potential evaluation of this compound.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic effects of Celecoxib and SC-66 against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives

Compound/DrugCancer TypeCell LineIC50 (µM)Citation
This compound --Data not available-
Celecoxib MelanomaA205863 ± 4 (72h)[1]
Breast CancerMCF-7~20-40 (96h)[2]
Breast CancerMDA-MB-231~20-40 (96h)[2]
Oral Squamous Cell CarcinomaKB>25 (24h)[3]
OsteosarcomaSaos-2>25 (24h)[3]
Astrocytoma1321N>25 (24h)[3]
SC-66 Hepatocellular CarcinomaHepG20.77 (72h)[4]
Hepatocellular CarcinomaHep3B0.47 (72h)[4]
Hepatocellular CarcinomaPLC/PRF/50.92 (72h)[4]
Hepatocellular CarcinomaHA22T/VGH0.75 (72h)[4]
Hepatocellular CarcinomaHuh72.85 (72h)[4]
Bladder CancerT24~10[5]
Bladder Cancer5637~8[5]
Colon CancerHCT-116~2 µg/ml (~4.4 µM) (24h)[6]

Table 2: Mechanistic Comparison of Pyrazole Derivatives

CompoundPrimary Mechanism of ActionEffects on ApoptosisEffects on Cell CycleCitation
This compound Not establishedNot establishedNot established-
Celecoxib Selective COX-2 inhibitor; also COX-2 independent mechanismsInduces apoptosisArrests cell cycle at G0/G1 phase[2][7][8]
SC-66 Allosteric AKT inhibitorInduces apoptosisAffects cell cycle progression[4][9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel compounds like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Remove the medium and add 100 µL of solubilization solution to each well.[12]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Collect 1-5 x 10^5 cells by centrifugation.[14]

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

  • Incubate the cells at room temperature for 5-15 minutes in the dark.[14][15]

  • Analyze the cells by flow cytometry within one hour.[13] Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[14]

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in a permeabilization buffer like Triton X-100)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[17]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[17]

  • Incubate for 15-30 minutes at room temperature in the dark.[17]

  • Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of anticancer compounds.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Drug Screening start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treatment with Pyrazole Compounds (e.g., this compound) culture->treat mtt Cell Viability Assay (MTT) treat->mtt ic50 Determine IC50 Values apoptosis Apoptosis Assay (Annexin V-FITC/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle data Data Analysis and Comparison apoptosis->data cell_cycle->data end Conclusion: Anticancer Potential data->end mět mět mět->ic50

In Vitro Anticancer Drug Screening Workflow.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Apoptosis Apoptosis Inhibition Akt->Apoptosis SC66 SC-66 (Pyrazole Inhibitor) SC66->Akt Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation

PI3K/Akt Signaling Pathway Targeted by SC-66.

G cluster_comparison Logical Comparison of Pyrazole Compounds pyrazole Pyrazole Core Structure target_compound 1-Phenyl-5-propyl-1H- pyrazole-4-carboxylic acid (Anticancer Activity to be Validated) pyrazole->target_compound celecoxib Celecoxib (COX-2 Inhibitor) pyrazole->celecoxib sc66 SC-66 (Akt Inhibitor) pyrazole->sc66 anticancer Demonstrated In Vitro Anticancer Activity target_compound->anticancer Hypothesized celecoxib->anticancer sc66->anticancer

Comparative Relationship of Pyrazole Compounds.

References

Comparative Study of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Isomers' Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Published: December 24, 2025

Abstract

This guide provides a comparative analysis of the potential anti-inflammatory effects of two constitutional isomers: 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid and its regioisomer, 1-Phenyl-3-propyl-1H-pyrazole-4-carboxylic acid. Due to a lack of direct comparative experimental data for these specific isomers in the current literature, this comparison is based on established structure-activity relationships (SAR) for pyrazole-based anti-inflammatory agents, particularly selective COX-2 inhibitors like Celecoxib.[1][2] The primary mechanism of anti-inflammatory action for this class of compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This guide also presents detailed experimental protocols for key in vitro and in vivo assays to facilitate further research and direct comparison of these isomers.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery

The pyrazole ring is a foundational heterocyclic structure in medicinal chemistry, renowned for its utility in developing potent anti-inflammatory agents.[4][5][6] A prominent example is Celecoxib, a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy as it mediates the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the constitutively expressed COX-1 enzyme which is involved in gastrointestinal protection and platelet function.[7]

The positioning of substituents on the pyrazole ring is a critical determinant of biological activity.[8][9][10] This guide focuses on the potential differences in anti-inflammatory efficacy between the 1-phenyl-5-propyl and the 1-phenyl-3-propyl isomers of pyrazole-4-carboxylic acid.

Inferred Comparative Analysis and Structure-Activity Relationships

Based on extensive research on 1,5-diarylpyrazoles, the substitution pattern is crucial for selective COX-2 inhibition.[1][2][8] For potent and selective COX-2 inhibitors of this class, it has been observed that two aryl groups at the 1- and 5-positions of the pyrazole ring are optimal.[2][8] One of these aryl groups, typically at the 1-position, often bears a sulfonamide or a similar pharmacophore that anchors the molecule into a hydrophilic side pocket of the COX-2 active site, contributing to its selectivity.[2][3] The other aryl group at the 5-position fits into the main hydrophobic channel of the enzyme.

In the case of the isomers , the phenyl group is at the 1-position and a propyl group is at either the 5- or 3-position. While the propyl group is not an aryl group, its position will influence the overall shape and electronic distribution of the molecule, which in turn affects its binding to the COX-2 enzyme.

This compound: This isomer is more structurally analogous to the 1,5-diarylpyrazole class of COX-2 inhibitors. It is hypothesized that the propyl group at the 5-position can occupy the hydrophobic channel of the COX-2 active site, similar to the p-tolyl group of Celecoxib.

1-Phenyl-3-propyl-1H-pyrazole-4-carboxylic acid: For this isomer, the propyl group is at the 3-position. While 1,3-diarylpyrazoles have also been investigated for anti-inflammatory activity, the specific arrangement of substituents in the 1,5-isomers has been more consistently associated with high COX-2 selectivity and potency.[11][12][13][14] It is possible that the placement of the propyl group at the 3-position may lead to a different binding orientation within the COX-2 active site, potentially affecting its inhibitory activity.

Hypothetical Comparison:

FeatureThis compound1-Phenyl-3-propyl-1H-pyrazole-4-carboxylic acid
Structural Analogy to Known COX-2 Inhibitors More analogous to the 1,5-diarylpyrazole class (e.g., Celecoxib).Less directly analogous to the highly selective 1,5-diarylpyrazole inhibitors.
Predicted COX-2 Inhibition Potentially higher due to the favorable positioning of the substituent at the 5-position for interaction with the enzyme's hydrophobic pocket.Potentially lower, as the 3-position substitution may not be optimal for binding.
Predicted In Vivo Anti-inflammatory Activity Likely to exhibit significant anti-inflammatory effects in models like carrageenan-induced paw edema.May show anti-inflammatory activity, but potentially to a lesser extent than the 1,5-isomer.

Note: This is a qualitative comparison based on SAR principles and requires experimental validation.

Quantitative Data from Related Pyrazole Derivatives

While direct comparative data is unavailable for the specified isomers, the following table summarizes the in vitro COX-2 inhibitory activity of some 1,5-diarylpyrazole derivatives to illustrate the potency of this structural class.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib>1000.24>416
1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrile>1000.24>416
Pyrazole-pyridazine hybrid 5f 14.341.509.56
Pyrazole-pyridazine hybrid 6f 9.561.158.31

Data sourced from multiple studies for illustrative purposes.[8][15]

Experimental Protocols

To facilitate the direct comparison of the anti-inflammatory effects of the this compound isomers, the following detailed experimental protocols are provided.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC50).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Serially dilute these to obtain a range of concentrations. Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group, and groups for different doses of the test compounds. Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16][17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of the test compounds to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Reference drug (e.g., Dexamethasone)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or the reference drug for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 values.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of pyrazole-based inhibitors involves the blockade of the COX-2 enzyme, which in turn reduces the synthesis of pro-inflammatory prostaglandins. This action mitigates the inflammatory response characterized by pain, swelling, and redness. Furthermore, the reduction in prostaglandins can lead to downstream effects on other inflammatory pathways, including the modulation of cytokine production and immune cell activation. Key signaling pathways implicated in inflammation and potentially modulated by these compounds include the NF-κB and MAPK pathways.[16][17][18][19][20][21][22][23][24]

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Membrane Receptors & Intracellular Signaling cluster_2 Nuclear Events & Gene Expression cluster_3 Protein Synthesis & Inflammatory Mediators Stimuli Inflammatory Stimuli TLR4 TLR4 Stimuli->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb Phosphorylates IκB NFkB_active Active NF-κB NFkB_Ikb->NFkB_active IκB Degradation COX2_gene COX-2 Gene Transcription NFkB_active->COX2_gene Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_genes AP1->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translation Cytokines TNF-α, IL-6 Cytokine_genes->Cytokines Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Prostaglandins->Inflammation Pyrazole Pyrazole Isomers (1,5- or 1,3-) Pyrazole->COX2_protein Inhibition G cluster_0 In Vitro COX Inhibition Assay cluster_1 In Vivo Carrageenan Paw Edema cluster_2 In Vitro Cytokine Production Assay a1 Prepare Reagents (Enzyme, Inhibitor, Substrate) a2 Incubate Enzyme with Inhibitor a1->a2 a3 Initiate Reaction with Substrate a2->a3 a4 Stop Reaction a3->a4 a5 Measure PGE2 (ELISA) a4->a5 a6 Calculate IC50 a5->a6 b1 Administer Compound to Rats b2 Inject Carrageenan in Paw b1->b2 b3 Measure Paw Volume (0-5h) b2->b3 b4 Calculate % Edema Inhibition b3->b4 c1 Seed RAW 264.7 Cells c2 Pre-treat with Compound c1->c2 c3 Stimulate with LPS c2->c3 c4 Collect Supernatant c3->c4 c5 Measure Cytokines (ELISA) c4->c5 c6 Calculate % Inhibition c5->c6

References

Cross-Validation of Analytical Methods for Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The robust analysis of pyrazole derivatives is critical in drug development and scientific research due to their extensive pharmacological activities.[1][2] Ensuring the accuracy and reliability of quantitative data necessitates rigorous validation of the analytical methods employed. Cross-validation, the process of comparing results from two or more distinct analytical techniques, serves as a cornerstone for confirming the integrity of analytical measurements. This guide provides a comparative overview of common analytical methods for pyrazole derivatives, complete with performance data and detailed experimental protocols, to assist researchers in selecting and validating appropriate techniques.

The Principle of Cross-Validation

Cross-validation in an analytical context involves using multiple methods to analyze the same sample and comparing the results. The goal is to demonstrate that different methodologies produce consistent and reliable data. This is particularly important when a new method is developed or when transferring a method between laboratories. A typical cross-validation workflow involves establishing primary and secondary methods, analyzing samples with both, and statistically comparing the outcomes to ensure there are no significant discrepancies.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Develop Primary Method (e.g., RP-HPLC) B Validate Primary Method (ICH Guidelines) A->B E Prepare Standard & QC Samples of Pyrazole Derivative B->E C Develop Secondary Method (e.g., GC-MS) D Validate Secondary Method (ICH Guidelines) C->D D->E F Analyze Samples with Primary Method E->F G Analyze Samples with Secondary Method E->G H Statistically Compare Results (e.g., t-test, F-test) F->H G->H I Results are Concordant? H->I J Methods are Cross-Validated. Reliable for Routine Use. I->J Yes K Investigate Discrepancies. Refine Methods. I->K No K->A K->C

A typical workflow for cross-validating analytical methods.

Quantitative and Separation Sciences: HPLC vs. GC-MS

For the quantification and separation of pyrazole derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques.[3][4] RP-HPLC is highly versatile for a wide range of pyrazole compounds, while GC-MS is exceptionally well-suited for volatile derivatives and for separating structurally similar isomers.[3][4]

Comparative Performance Data

The following tables summarize typical method validation parameters for the analysis of pyrazole derivatives using RP-HPLC, based on published data. These parameters are crucial for assessing the performance and reliability of an analytical method according to International Council for Harmonisation (ICH) guidelines.[5]

Table 1: RP-HPLC Method Validation Parameters for Pyrazole Derivatives

ParameterMethod 1: Pyrazoline Derivative[4]Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole[5]
Linearity Range 50 - 150 µg/mL2.5 - 50 µg/mL
Correlation Coeff. (r²) > 0.995> 0.999
LOD 4 µg/mL2.43 µg/mL
LOQ 15 µg/mL7.38 µg/mL
Accuracy (% Recovery) Validated (Value not specified)98% - 102%
Precision (% RSD) < 2.0%< 2.0%

Table 2: Chromatographic Conditions

ParameterMethod 1: Pyrazoline Derivative[4]Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole[5]
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% TFA : Methanol (20:80)Acetonitrile : 0.1% TFA in Water (75:25)
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 206 nm237 nm
Column Temp. 25 ± 2°C40°C

Structural Elucidation and Confirmation: Spectroscopic Methods

While chromatographic techniques are used for separation and quantification, spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of pyrazole derivatives.[6] Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's structure, functional groups, and molecular weight.

Role of Different Analytical Methods Analyte Pyrazole Derivative Sample Quant Quantification & Separation Analyte->Quant Struct Identification & Structural Elucidation Analyte->Struct HPLC HPLC Quant->HPLC Concentration Purity GC GC-MS Quant->GC Isomer Separation Volatile Analysis NMR NMR Spectroscopy (¹H, ¹³C) Struct->NMR Carbon-Hydrogen Framework IR IR Spectroscopy Struct->IR Functional Groups MS Mass Spectrometry Struct->MS Molecular Weight Fragmentation GC->MS Coupled Technique

Interrelation of analytical techniques for pyrazole analysis.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results.

Protocol 1: Reversed-Phase HPLC Analysis

This protocol is a generalized procedure based on validated methods for pyrazole derivatives.[4][5]

  • Reagents and Materials :

    • Reference standard of the pyrazole derivative.

    • HPLC-grade acetonitrile, methanol, and water.[5]

    • Trifluoroacetic acid (TFA).[5]

    • C18 HPLC column.[5]

  • Preparation of Solutions :

    • Mobile Phase : Prepare the appropriate mixture of organic solvent (e.g., Acetonitrile) and aqueous solvent (e.g., 0.1% TFA in water). Filter through a 0.45 µm membrane and degas before use.[5]

    • Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a suitable solvent like methanol in a volumetric flask.[5]

    • Working Standard Solutions : Prepare a series of dilutions from the stock solution to cover the desired linearity range (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.[5]

  • Chromatographic Procedure :

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

    • Set the column temperature, flow rate, and detector wavelength as required (see Table 2).

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample solution.[5]

    • Record the chromatograms and measure the peak areas.

    • Construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in the samples.[5]

Protocol 2: GC-MS Analysis of Pyrazole Isomers

This protocol is adapted for the analysis of volatile pyrazole isomers.[3]

  • Sample Preparation :

    • Dissolve the sample mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to achieve a concentration appropriate for GC-MS analysis.

    • If necessary, derivatization can be performed to increase the volatility of the pyrazole compounds.

  • GC-MS Conditions :

    • GC Column : Use a 5% phenyl-methylpolysiloxane column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

    • Injector : Set the temperature to 250 °C with a split injection mode (e.g., split ratio 20:1).[3]

    • Carrier Gas : Use Helium at a constant flow rate of approximately 1.2 mL/min.[3]

    • Oven Temperature Program : Start with an initial temperature of 80 °C (hold for 2 minutes), then ramp up at a suitable rate (e.g., 10 °C/min) to a final temperature that ensures the elution of all components.[3]

    • Mass Spectrometer : Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-500.

  • Data Analysis :

    • Identify compounds based on their retention times and mass spectral fragmentation patterns.[3]

    • For quantitative analysis, create a calibration curve using a suitable internal or external standard.

Protocol 3: NMR Spectroscopic Analysis

This protocol outlines a general procedure for acquiring NMR spectra for structural confirmation.[6][7]

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified pyrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] DMSO-d₆ is often preferred for observing exchangeable N-H protons.[7]

    • Add an internal standard like tetramethylsilane (TMS) if required.

  • ¹H and ¹³C NMR Acquisition :

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.[6]

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 4: FT-IR Spectroscopic Analysis

This protocol is for identifying functional groups using Attenuated Total Reflectance (ATR) FT-IR.[7]

  • Sample Preparation :

    • Ensure the solid pyrazole sample is dry. No further preparation is typically needed for ATR analysis.[7]

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal.[7]

    • Place a small amount of the sample onto the crystal and ensure good contact using the pressure anvil.[7]

    • Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.[7]

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[7]

References

A Comparative Guide to the Synthesis of Pyrazole Carboxylic Acids: Microwave-Assisted vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The efficient synthesis of pyrazole derivatives, such as pyrazole carboxylic acids, is therefore of paramount importance. This guide provides an objective comparison of microwave-assisted and conventional synthetic approaches, supported by experimental data, to inform the selection of the most suitable method for your research and development needs.

Data Presentation: A Head-to-Head Comparison

The primary advantages of microwave-assisted organic synthesis (MAOS) are a dramatic reduction in reaction times and often a significant improvement in product yields. The following table summarizes the quantitative data from a comparative study on the synthesis of phenyl-1H-pyrazole-4-carboxylic acid derivatives.

ParameterConventional SynthesisMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time
Pyrazole Ring Formation2 hours5 minutes[1]
Oxidation to Carboxylic Acid1 hour2 minutes[1]
Yield
Pyrazole Ring Formation72 - 90%91 - 98%[1]
Oxidation to Carboxylic Acid48 - 85%62 - 92%[1]

Experimental Protocols: A Step-by-Step Guide

The synthesis of pyrazole carboxylic acids can be broadly approached in two main stages: the formation of the pyrazole ring, followed by functional group manipulation to introduce the carboxylic acid moiety. A common route involves the Knorr pyrazole synthesis to create a pyrazole-4-carbaldehyde, which is then oxidized.

I. Synthesis of the Pyrazole-4-carbaldehyde Intermediate

A widely used method for this initial step is the Vilsmeier-Haack reaction on a hydrazone precursor.

  • Conventional Method (Vilsmeier-Haack Reaction): A mixture of a suitable hydrazone, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF) is heated for several hours.

  • Microwave-Assisted Method (Vilsmeier-Haack Reaction): The same reactants are irradiated in a microwave reactor for a few minutes. This method has been shown to reduce reaction times from hours to minutes with improved yields.

II. Oxidation of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic Acid

Conventional Oxidation Protocol (Potassium Permanganate)

This protocol is based on the method described by Shriner and Kleiderer for the oxidation of aldehydes.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of the pyrazole-4-carbaldehyde in a mixture of pyridine and water (e.g., a 1:1 ratio).

  • Addition of Oxidant: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, approximately 2.0-3.0 equivalents) in water dropwise to the pyrazole solution. The addition should be slow to control the exothermic reaction.

  • Heating: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid (HCl) until the pH is acidic.

  • Decolorization: Add a saturated solution of sodium bisulfite (NaHSO₃) portion-wise until the purple color of the permanganate and the brown precipitate of manganese dioxide (MnO₂) disappear.

  • Isolation: The white precipitate of the pyrazole carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Microwave-Assisted Oxidation Protocol

This protocol is based on optimized conditions from comparative studies.[1]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 1.0 equivalent of the pyrazole-4-carbaldehyde, a suitable oxidizing agent (e.g., potassium permanganate), and a solvent mixture (e.g., water/pyridine).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80°C for 2 minutes with a power of 150 W.

  • Work-up and Isolation: After cooling the vessel, the work-up and isolation procedure is similar to the conventional method described above (steps 4-6).

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the conventional and microwave-assisted synthetic pathways.

conventional_synthesis start Hydrazone Precursor vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF, Heat) start->vilsmeier 2-4 hours intermediate Pyrazole-4-carbaldehyde vilsmeier->intermediate oxidation Oxidation (KMnO4, Pyridine/H2O, Heat) intermediate->oxidation 1 hour product Pyrazole Carboxylic Acid oxidation->product

Conventional Synthesis Workflow

microwave_synthesis start Hydrazone Precursor vilsmeier_mw Microwave Vilsmeier-Haack (POCl3, DMF, MW) start->vilsmeier_mw 5-15 minutes intermediate Pyrazole-4-carbaldehyde vilsmeier_mw->intermediate oxidation_mw Microwave Oxidation (KMnO4, Pyridine/H2O, MW) intermediate->oxidation_mw 2 minutes product Pyrazole Carboxylic Acid oxidation_mw->product

Microwave-Assisted Synthesis Workflow

References

A Comparative Analysis of Pyrazole-Based Compounds and Celecoxib in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for selective and potent cyclooxygenase-2 (COX-2) inhibitors remains a significant area of interest. While celecoxib is a well-established COX-2 inhibitor, the exploration of novel compounds with similar or improved activity is ongoing. This guide provides a comparative overview of the known selective COX-2 inhibitor, celecoxib, and other pyrazole derivatives that have been evaluated for their COX-2 inhibitory potential.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, such as protecting the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain and inflammation. The selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for managing inflammatory conditions with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Celecoxib, a diaryl-substituted pyrazole, is a well-known NSAID that selectively inhibits the COX-2 enzyme.[1] Its chemical structure allows it to bind effectively to the active site of COX-2.[1]

Comparative Analysis of COX-2 Inhibition

The following table summarizes the in vitro COX-2 inhibitory activity of celecoxib and other selected pyrazole derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib0.043 - 0.56--[2]
Pyrazole Derivatives
Compound 11 (a novel pyrazole derivative)0.043 - 0.049--[2]
Compound 12 (a novel pyrazole derivative)0.043 - 0.049--[2]
Compound 15 (a novel pyrazole derivative)0.043 - 0.049--[2]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b0.015.40540[3]
Pyrazole sulfonamide derivatives (general range)0.02 - 0.04--[4]
4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532)Less potent than celecoxib--[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for a COX-2 inhibition assay.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases from COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate for Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) catalyzes conversion to Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain mediate Celecoxib / Pyrazole Derivatives Celecoxib / Pyrazole Derivatives Celecoxib / Pyrazole Derivatives->COX-2 Enzyme inhibit

Caption: COX-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis COX-2 Enzyme COX-2 Enzyme Incubation Incubation COX-2 Enzyme->Incubation Test Compound (Pyrazole derivative or Celecoxib) Test Compound (Pyrazole derivative or Celecoxib) Test Compound (Pyrazole derivative or Celecoxib)->Incubation Pre-incubation Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Reaction Initiation Reaction Initiation Arachidonic Acid (Substrate)->Reaction Initiation Addition Incubation->Reaction Initiation Measurement Measurement Reaction Initiation->Measurement Detect product formation IC50 Calculation IC50 Calculation Measurement->IC50 Calculation Generate dose-response curve

Caption: General Experimental Workflow for COX-2 Inhibition Assay.

Experimental Protocols

The following is a generalized protocol for an in vitro COX-2 inhibition assay, based on common methodologies described in the literature. Specific details may vary between studies.

Objective: To determine the IC50 value of a test compound for the inhibition of the COX-2 enzyme.

Materials:

  • Purified COX-2 enzyme

  • Test compounds (e.g., 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: The COX-2 enzyme is diluted to the desired concentration in the assay buffer.

  • Compound Preparation: A series of dilutions of the test compounds and the reference compound (celecoxib) are prepared.

  • Assay Reaction: a. 20 µL of the diluted COX-2 enzyme solution is added to the wells of a 96-well plate. b. 10 µL of the various concentrations of the test compound or celecoxib are added to the respective wells. A control well containing only the enzyme and solvent is also included. c. The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme. d. The enzymatic reaction is initiated by adding 10 µL of arachidonic acid to each well. e. The reaction is allowed to proceed for a defined period.

  • Detection: The amount of prostaglandin produced is quantified by measuring the absorbance or fluorescence using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The available data on various pyrazole derivatives demonstrate their potential as potent and selective COX-2 inhibitors, with some compounds exhibiting activity comparable to or even exceeding that of celecoxib. The pyrazole scaffold is a promising pharmacophore for the design of new anti-inflammatory agents. While direct experimental evidence for this compound is currently lacking in the reviewed literature, the broader class of pyrazole-based compounds shows significant promise in the field of COX-2 inhibition. Further research and direct experimental evaluation of this compound are necessary to fully elucidate its therapeutic potential.

References

Pyrazole Derivatives in the Fight Against Leishmaniasis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives' performance in antileishmanial assays, supported by experimental data from recent studies. The urgent need for novel, effective, and safer treatments for leishmaniasis, a parasitic disease affecting millions worldwide, has propelled the investigation of diverse chemical scaffolds, with pyrazole-containing compounds emerging as a promising avenue.

This comparative guide synthesizes data from multiple studies to offer a comprehensive overview of the antileishmanial potential of various pyrazole derivatives. We present a detailed analysis of their in vitro efficacy against different Leishmania species, cytotoxicity profiles, and insights into their potential mechanisms of action.

Comparative Antileishmanial Activity of Pyrazole Derivatives

The in vitro antileishmanial activity of a range of pyrazole derivatives has been evaluated against various Leishmania species, primarily focusing on the promastigote and amastigote forms of the parasite. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the IC50 values of selected pyrazole derivatives from different studies, alongside their cytotoxicity (CC50) against mammalian cell lines and the corresponding selectivity index (SI), which indicates the compound's specificity for the parasite over host cells.

Compound ID/SeriesLeishmania SpeciesTarget StageIC50 (µM)Cell Line for CytotoxicityCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Hydrazine-coupled Pyrazoles
Compound 13L. aethiopicaPromastigote0.018---[1][2]
Miltefosine (Standard)L. aethiopicaPromastigote3.130---[1][2]
Amphotericin B (Standard)L. aethiopicaPromastigote0.047---[1][2]
Endoperoxide–Pyrazole Hybrids
OZ1L. tropicaPromastigote219 ± 25THP-1>400>1.8[3]
OZ2L. tropicaPromastigote161 ± 19THP-1>400>2.5[3]
OZ1•HClL. tropicaPromastigote135 ± 36THP-1>400>3.0[3]
OZ1L. infantumAmastigote>400THP-1>400-[3]
OZ1•HClL. infantumAmastigote205 ± 25THP-1>400>2.0[3]
Amphotericin B (Standard)L. infantumAmastigote0.47 ± 0.03THP-116.5 ± 0.935.1[3]
1-Aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles
Compounds 4a-g, 5a-gL. amazonensisPromastigote15 - 60---[4]
Pentamidine (Standard)L. amazonensisPromastigote10---[4]
Trisubstituted Pyrazoles
14dL. infantumPromastigote1.9 ± 0.4Human Fibroblasts>50>26.3[5]
14eL. infantumPromastigote2.5 ± 0.5Human Fibroblasts>50>20.0[5]
14dL. tropicaPromastigote3.0 ± 0.5Human Fibroblasts>50>16.7[5]
14eL. tropicaPromastigote4.0 ± 0.6Human Fibroblasts>50>12.5[5]
Amphotericin B (Standard)L. infantumPromastigote0.21 ± 0.03Human Fibroblasts>50>238.1[5]
Amphotericin B (Standard)L. tropicaPromastigote0.19 ± 0.03Human Fibroblasts>50>263.2[5]
Pyranopyrazoles
P12L. major-34.79 µg/mL---[6]
P14L. major-38.51 µg/mL---[6]
Glucantime (Standard)L. major-97.31 µg/mL---[6]

Experimental Protocols

The following is a synthesized, detailed methodology for a typical in vitro antileishmanial assay against promastigote and amastigote forms of Leishmania, based on the procedures described in the cited literature.[1][3][4][5][7][8]

In Vitro Antileishmanial Activity against Promastigotes
  • Parasite Culture: Axenically culture Leishmania promastigotes (e.g., L. infantum, L. tropica, L. amazonensis, L. aethiopica) at 25-27°C in appropriate culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Compound Preparation: Dissolve the pyrazole derivatives and standard drugs (e.g., Amphotericin B, Miltefosine, Pentamidine) in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Procedure:

    • Harvest promastigotes in the logarithmic growth phase and adjust the parasite density to 1 × 10^6 to 2 × 10^6 parasites/mL in fresh culture medium.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.

    • Add 100 µL of the diluted test compounds in triplicate to the respective wells. Include wells for a negative control (medium only) and a positive control (standard drug).

    • Incubate the plates at 25-27°C for 48 to 72 hours.

  • Viability Assessment (Resazurin Method):

    • Following incubation, add 20 µL of a resazurin solution (e.g., 0.125 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4-24 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 570 nm excitation and 590 nm emission for fluorescence, or 570 nm and 600 nm for absorbance).

  • Data Analysis: Calculate the percentage of parasite viability for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity against Amastigotes
  • Host Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774.2) in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Infection of Macrophages:

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.

    • Incubate for 4-24 hours to allow for phagocytosis.

    • Wash the cells to remove non-phagocytosed promastigotes.

  • Treatment: Add fresh medium containing serial dilutions of the test compounds and standard drugs to the infected macrophages.

  • Incubation and Assessment:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration relative to the untreated infected cells. Determine the IC50 value as described for promastigotes.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many pyrazole derivatives against Leishmania are still under investigation. However, some studies have provided insights into their potential targets. Molecular docking studies have suggested that some pyrazole derivatives may act by inhibiting key parasitic enzymes.[1][2][6] One such proposed target is 14-alpha demethylase, an enzyme crucial for ergosterol biosynthesis in the parasite's cell membrane.[6] Others have been shown to alter the parasite's metabolic pathways and reduce the activity of iron-superoxide dismutase (Fe-SOD), an enzyme essential for protecting the parasite from oxidative stress.[9]

Below is a conceptual workflow illustrating the screening process for antileishmanial pyrazole derivatives.

Antileishmanial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_evaluation Data Analysis & Evaluation cluster_moa Mechanism of Action Studies Synthesis Synthesis of Pyrazole Derivatives Promastigote_Assay Promastigote Viability Assay Synthesis->Promastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Determination Promastigote_Assay->IC50_Determination Amastigote_Assay Intracellular Amastigote Assay Lead_Identification Lead Compound Identification Amastigote_Assay->Lead_Identification CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation CC50_Determination->SI_Calculation SI_Calculation->Lead_Identification Lead_Identification->Amastigote_Assay Target_ID Target Identification (e.g., Enzyme Assays, Docking) Lead_Identification->Target_ID

Caption: Workflow for antileishmanial drug discovery with pyrazole derivatives.

Conclusion

The comparative analysis of pyrazole derivatives reveals their significant potential as a scaffold for the development of novel antileishmanial agents. Several derivatives have demonstrated potent activity against different Leishmania species, in some cases surpassing the efficacy of standard drugs like miltefosine.[1][2][7] The diverse substitutions on the pyrazole ring allow for the fine-tuning of activity and selectivity. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for in vivo efficacy and safety, paving the way for new therapeutic strategies against leishmaniasis.

References

Assessing the COX-2 Selectivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cyclooxygenase-2 (COX-2) selectivity of the novel compound 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the established methodologies and presents a comparative analysis with known COX-2 inhibitors and other pyrazole-based compounds. This will enable researchers to effectively design and interpret experiments to characterize the selectivity profile of this new chemical entity.

Executive Summary

The selective inhibition of COX-2 over cyclooxygenase-1 (COX-1) is a critical attribute for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile.[1][2] The pyrazole scaffold is a well-established pharmacophore in many potent and selective COX-2 inhibitors, including the commercial drug Celecoxib.[3] The assessment of COX-2 selectivity is primarily achieved through in vitro enzyme inhibition assays that determine the half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2. The ratio of these IC50 values (COX-1 IC50 / COX-2 IC50) provides the selectivity index (SI), a quantitative measure of COX-2 preference.[3][4]

Comparative Analysis of COX-2 Selectivity

While specific data for this compound is not available, the following table presents the COX-2 selectivity indices for established NSAIDs and other pyrazole derivatives to provide a benchmark for comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib 150.04>375[5]
Rofecoxib >1000.53>188[6]
Etoricoxib 1161.1106[1][6]
Valdecoxib --30[6]
Diclofenac --29 (commonly cited)[7]
Meloxicam --2.0[1]
Compound 5f (pyrazole-pyridazine hybrid) -1.509.56[3]
Compound 6f (pyrazole-pyridazine hybrid) -1.158.31[3]
Compound 15c (di-aryl pyrazole ester) --28.56 - 98.71[8]
Compound 15d (di-aryl pyrazole ester) --28.56 - 98.71[8]
Compound 15h (di-aryl pyrazole ester) --28.56 - 98.71[8]
Compound 19d (tri-aryl pyrazole ester) --28.56 - 98.71[8]

Experimental Protocols

To determine the COX-2 selectivity index of this compound, a standardized in vitro COX inhibition assay should be employed.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of the test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification

Procedure:

  • Enzyme and Cofactor Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.[2]

  • Inhibitor Incubation: Add serial dilutions of the test compound, reference inhibitors, or vehicle control to the wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[2]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[2]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).[2]

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a validated method such as an enzyme immunoassay (EIA), a colorimetric/fluorometric assay, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[2][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable sigmoidal dose-response curve. The selectivity index is then calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.[4]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

COX2_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Test Compound Test Compound Test Compound->COX-2 (Inducible) Selective Inhibition

Caption: The COX-2 signaling pathway and the principle of selective inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of Compound Serial Dilution of Compound Prepare Reagents->Serial Dilution of Compound Add COX-1/COX-2 Enzyme Add COX-1/COX-2 Enzyme Serial Dilution of Compound->Add COX-1/COX-2 Enzyme Incubate with Compound Incubate with Compound Add COX-1/COX-2 Enzyme->Incubate with Compound Initiate with Arachidonic Acid Initiate with Arachidonic Acid Incubate with Compound->Initiate with Arachidonic Acid Terminate Reaction Terminate Reaction Initiate with Arachidonic Acid->Terminate Reaction Measure Prostaglandin Levels Measure Prostaglandin Levels Terminate Reaction->Measure Prostaglandin Levels Calculate % Inhibition Calculate % Inhibition Measure Prostaglandin Levels->Calculate % Inhibition Determine IC50 (COX-1 & COX-2) Determine IC50 (COX-1 & COX-2) Calculate % Inhibition->Determine IC50 (COX-1 & COX-2) Calculate Selectivity Index Calculate Selectivity Index Determine IC50 (COX-1 & COX-2)->Calculate Selectivity Index

References

Comparative Efficacy of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Derivatives in Animal Models of Acute Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a novel pyrazole derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, and other selective Histone Deacetylase 6 (HDAC6) inhibitors in animal models of acute liver injury (ALI). The data presented is intended to inform researchers on the therapeutic potential of these compounds and provide detailed experimental context.

Executive Summary

Recent preclinical studies have highlighted the therapeutic potential of targeting HDAC6 for the treatment of acute liver injury. A derivative of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, specifically N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (referred to as Compound 6 in a recent publication), has demonstrated significant efficacy in a mouse model of acetaminophen (APAP)-induced ALI.[1][2][3] This compound acts as a selective inhibitor and degrader of HDAC6, an enzyme implicated in the pathogenesis of ALI through its role in inflammation and cellular stress responses.[1][2][3]

This guide compares the in vivo performance of this novel pyrazole derivative with other known HDAC6 inhibitors, Tubastatin A and ACY-1215, which have also been evaluated in similar ALI animal models. The objective is to provide a clear, data-driven comparison to aid in the evaluation of these compounds for further drug development.

Comparative In Vivo Efficacy of HDAC6 Inhibitors in Acute Liver Injury

The following table summarizes the quantitative data from in vivo studies of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide and other selective HDAC6 inhibitors in rodent models of acute liver injury.

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsResults
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) Acetaminophen (APAP)-induced acute liver injury in mice40 mg/kg- Serum ALT & AST levels- Histopathological analysis of liver tissue- Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6)- Significantly reduced serum ALT and AST levels- Markedly improved liver tissue damage- Strong inhibitory effects on inflammatory proteins
Tubastatin A (TubA) Acetaminophen (APAP)-induced acute liver injury in miceNot specified- Serum ALT & AST levels- Histopathological analysis of liver tissue- Significantly less liver injury compared to controls- Mitigated APAP-induced injury
ACY-1215 LPS/D-GalN-induced acute liver failure in miceNot specified- Histopathological analysis of liver tissue- Liver apoptosis level- Liver function- Reduced pathological changes in the liver- Decreased liver apoptosis- Improved liver function

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the key experimental protocols used to validate the efficacy of the compared HDAC6 inhibitors.

Acetaminophen (APAP)-Induced Acute Liver Injury Mouse Model

This is a widely used and clinically relevant model for studying drug-induced liver injury.[4][5][6]

  • Animals: Male C57BL/6 mice are typically used, as they have a reproducible response to APAP-induced toxicity.[7]

  • Fasting: Mice are fasted for 12-16 hours prior to APAP administration to deplete glutathione stores, which sensitizes them to APAP toxicity.[4]

  • APAP Administration: A solution of acetaminophen is administered via intraperitoneal (IP) injection. A toxic, sublethal dose (e.g., 300-500 mg/kg) is used to induce significant liver damage.[7][8]

  • Test Compound Administration: The HDAC6 inhibitor (e.g., N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide) is administered, often at a predetermined time point before or after the APAP challenge. In the case of Compound 6, it was administered at a dose of 40 mg/kg.[1][2][3]

  • Endpoint Analysis: At a specified time after APAP injection (commonly 24 hours), animals are euthanized. Blood is collected for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key biomarkers of liver damage. Liver tissue is harvested for histopathological examination (e.g., H&E staining) to assess the extent of necrosis and inflammation.[8]

LPS/D-GalN-Induced Acute Liver Failure Mouse Model

This model is used to study inflammation-driven liver injury.

  • Animals: Male mice are commonly used.

  • Induction of Injury: Mice are co-injected with lipopolysaccharide (LPS) and D-galactosamine (D-GalN). D-GalN sensitizes the liver to the inflammatory effects of LPS, leading to massive hepatocyte apoptosis and liver failure.

  • Test Compound Administration: The HDAC6 inhibitor (e.g., ACY-1215) is administered as per the study design.

  • Endpoint Analysis: Similar to the APAP model, serum ALT and AST levels are measured, and liver tissue is collected for histopathology and analysis of apoptotic markers.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of HDAC6 inhibition in acute liver injury and a typical experimental workflow.

HDAC6_Pathway cluster_upstream Upstream Triggers cluster_cellular_stress Cellular Stress & Signaling cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention APAP_Overdose Acetaminophen Overdose Oxidative_Stress Oxidative Stress APAP_Overdose->Oxidative_Stress Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Pathway Inflammatory Pathway Activation (e.g., NF-κB) Inflammatory_Stimuli->Inflammatory_Pathway HDAC6 HDAC6 Oxidative_Stress->HDAC6 Upregulation Hepatocyte_Necrosis Hepatocyte Necrosis/Apoptosis Oxidative_Stress->Hepatocyte_Necrosis HDAC6->Inflammatory_Pathway Inflammatory_Pathway->HDAC6 Upregulation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Inflammatory_Pathway->Cytokine_Production Cytokine_Production->Hepatocyte_Necrosis Liver_Injury Acute Liver Injury Hepatocyte_Necrosis->Liver_Injury Pyrazole_Compound N-Phenyl-5-propyl-1H- pyrazole-3-carboxamide Pyrazole_Compound->HDAC6 Inhibits & Degrades

Caption: Proposed mechanism of HDAC6 inhibition in acute liver injury.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis (24h) Fasting Animal Fasting (12-16h) APAP_Injection APAP Injection (i.p.) Fasting->APAP_Injection Step 1 Compound_Admin Administration of HDAC6 Inhibitor APAP_Injection->Compound_Admin Step 2 (Pre- or Post-treatment) Euthanasia Euthanasia & Sample Collection Compound_Admin->Euthanasia Step 3 Blood_Analysis Serum ALT/AST Measurement Euthanasia->Blood_Analysis Tissue_Analysis Liver Histopathology & Cytokine Analysis Euthanasia->Tissue_Analysis

Caption: Workflow for in vivo validation in an APAP-induced ALI model.

References

quantitative structure-activity relationship (QSAR) validation for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic agents relies heavily on understanding the relationship between a molecule's structure and its biological activity. For pyrazole derivatives, a versatile scaffold in medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool for predicting bioactivity and guiding the design of more potent and selective drug candidates. This guide provides a comparative analysis of different QSAR models applied to pyrazole derivatives, focusing on their validation methodologies and predictive performance.

Comparative Analysis of QSAR Models for Pyrazole Derivatives

The predictive power of a QSAR model is paramount. Below is a summary of quantitative data from representative QSAR studies on pyrazole derivatives targeting various biological endpoints. The validation metrics provided, such as the coefficient of determination (r²), cross-validated correlation coefficient (q²), and predictive r² (r²pred), are crucial for assessing the robustness and predictive capacity of the models.

Target/ActivityQSAR Model TypeKey Validation MetricsReference
Epidermal Growth Factor Receptor (EGFR) Inhibition 2D-QSARr²train = 0.9816, q² = 0.9668, r²test = 0.6952, r²pred = 0.721131[1]
3D-QSAR (CoMFA_ES)r²train = 0.975, q² = 0.664[1]
3D-QSAR (CoMSIA_SHA)r²train = 0.938, q² = 0.614[1]
Hypoglycemic Agents Multiple Linear Regression (MLR)r² = 0.82, q² = 0.80[2][3]
Random Forest (RF)r² = 0.90, q² = 0.85[2][3]
Janus Kinase-1 (JAK1) Inhibition 3D-QSAR (PLS)r² (training set) = 0.882, q² (test set) = 0.814[4]
Polo-Like Kinase 1 (PLK1) Inhibition Hybrid 3D-QSAR (CoMFA)q² = 0.517, r² = 0.847[5]
Hybrid 3D-QSAR (CoMSIA)q² = 0.540, r² = 0.855[5]
Anticancer (Breast Cancer MCF-7) Penta-parametric QSARr²train = 0.896, Q²CV = 0.816, r²test = 0.703[6]

Note: A higher value for r², q², and r²pred (typically > 0.6) indicates a more reliable and predictive QSAR model.

Experimental Protocols: A Look Under the Hood

The reliability of any QSAR model is fundamentally dependent on the quality of the input data and the rigor of the computational methodology. A typical QSAR workflow involves several critical steps:

  • Data Set Preparation: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set for model development and a test set for external validation.[5]

  • Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the pyrazole derivatives are generated and optimized to their lowest energy conformation. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

  • Model Development: Statistical methods are employed to establish a mathematical relationship between the calculated descriptors and the biological activity. Common techniques include:

    • Multiple Linear Regression (MLR): A linear approach to model the relationship between a dependent variable and one or more independent variables.[2][3]

    • Partial Least Squares (PLS): A regression method that is particularly useful when the number of predictor variables is large.[4]

    • Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.[2][3]

    • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR techniques that correlate the 3D steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) of molecules with their biological activities.[1]

  • Model Validation: This is a crucial step to ensure the developed model is robust and has predictive power. It involves both internal and external validation techniques.[7][8]

    • Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-many-out) are used to assess the stability and predictive ability of the model within the training set. The cross-validated correlation coefficient (q²) is a key metric here.[7]

    • External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using the test set. The predictive r² (r²pred) is a common metric for external validation.[7]

Visualizing the QSAR Workflow and a Representative Signaling Pathway

To better illustrate the concepts discussed, the following diagrams are provided.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application Data_Collection Data Collection (Pyrazole Derivatives & Activity) Dataset_Splitting Dataset Splitting (Training & Test Sets) Data_Collection->Dataset_Splitting Descriptor_Calculation Descriptor Calculation (2D/3D) Dataset_Splitting->Descriptor_Calculation Model_Building Model Building (MLR, PLS, RF, etc.) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (Cross-validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, r²pred) Internal_Validation->External_Validation Prediction Prediction of New Compound Activity External_Validation->Prediction Lead_Optimization Lead Optimization Prediction->Lead_Optimization

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Many pyrazole derivatives exhibit their therapeutic effects by inhibiting key signaling pathways involved in disease progression. For instance, some pyrazoles act as Janus Kinase (JAK) inhibitors, which are crucial in the JAK-STAT signaling pathway implicated in inflammatory diseases.[9][10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Pyrazole Pyrazole Derivative (JAK Inhibitor) Pyrazole->JAK Inhibits

Caption: The inhibitory action of a pyrazole derivative on the JAK-STAT signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers handling specific compounds like 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, a clear and compliant disposal plan is essential to protect both personnel and the environment. This guide provides a detailed, procedural approach to the safe disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Hazard Profile and Safety Precautions

Based on available safety data, this compound presents several hazards that must be managed during handling and disposal.

Hazard Summary

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This process should be carried out in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

  • Standard laboratory coat

  • Nitrile gloves

  • Chemical safety goggles

2. Waste Segregation and Collection: Proper segregation is crucial to prevent accidental chemical reactions.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[2] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Materials: Any items such as weighing paper, gloves, or pipette tips that are contaminated with the compound should be collected as chemically contaminated solid waste.[2][3] These should be placed in a designated, lined container.[3]

  • Solutions: If the compound is in a solvent, it should be collected in a compatible, sealed liquid waste container. Segregate halogenated and non-halogenated solvent waste where possible.[2][3]

3. Waste Container Labeling: Properly label all waste containers. The label must include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound".

  • An accurate list of all constituents and their approximate concentrations.[4]

  • Appropriate hazard warnings (e.g., "Irritant").

  • The date when waste was first added to the container (accumulation start date).[4]

  • The name of the principal investigator and the laboratory location.

4. Waste Storage: Store the sealed waste container in a designated hazardous waste "Satellite Accumulation Area" (SAA) within the laboratory.[5][6] This area must be:

  • At or near the point of waste generation.[6]

  • Well-ventilated and away from incompatible materials.

  • Inspected weekly for any signs of leakage.[5]

  • Kept under the 55-gallon limit for hazardous waste.[1][6]

5. Arranging for Disposal:

  • Once the waste container is full or is approaching the storage time limit (typically 12 months), follow your institution's established procedures for hazardous waste pickup.[6]

  • This usually involves submitting a request to the EHS department or your institution's designated waste management service.[6]

6. Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[7] The most common and recommended method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[8]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9]

Disposal Workflow Diagram

A Step 1: Assess Waste Identify solid, liquid, or contaminated debris. B Step 2: Don PPE Lab coat, safety goggles, nitrile gloves. A->B C Step 3: Segregate Waste Use separate, compatible containers for solids and liquids. B->C D Step 4: Label Container 'Hazardous Waste', full chemical name, concentration, date, PI name. C->D E Step 5: Store Securely Place sealed container in designated Satellite Accumulation Area (SAA). D->E F Step 6: Request Pickup Contact Environmental Health & Safety (EHS) when container is full. E->F G Step 7: Professional Disposal Waste is incinerated by a licensed disposal facility. F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Required Equipment Purpose
Eye and Face Protection Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn for larger quantities.[1][2][3]Protects against splashes and dust.
Skin Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.[1][4] Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]Prevents skin contact with the chemical.[4][5]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[5][6][7][8] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[8]Avoid inhalation of dust or vapors.[6][7][8]

Operational Plan: Safe Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control dust and vapor exposure.[1][5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][7][8] Confirm that the fume hood is functioning correctly.[4]

  • Personal Protective Equipment: Don the required PPE as detailed in the table above.

  • Handling the Compound:

    • Avoid creating dust when handling the solid powder.[5]

    • Use only in a well-ventilated area or outdoors.[6]

    • Keep the container tightly closed when not in use.[1][6][7]

    • Avoid contact with skin, eyes, and clothing.[8][9]

    • Wash hands thoroughly after handling.[4][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[6][8][10]

    • Keep containers tightly closed.[3][6][8]

    • Store locked up.[6][7]

    • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Label all waste containers with the contents and associated hazards.[5]

    • Segregate chemical waste from other laboratory waste.[5]

  • Container Management:

    • Use suitable, closed containers for disposal.[10][11][12]

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9][10]

    • Do not discharge into drains or the environment.[10]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[10]

  • Contaminated Material:

    • Spill debris should be treated as hazardous waste and collected for proper disposal.[1]

    • Contaminated clothing should be removed and washed before reuse.[6][7][9]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][10]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[6][10]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[6][10]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][10]

In the event of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[10] Use personal protective equipment and remove all sources of ignition.[10]

Safe_Handling_and_Disposal_Workflow Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Ensure Safe Work Area (Fume Hood, Eyewash Station) prep_ppe->prep_area handle_compound Handle Compound (Avoid Dust, Use Ventilation) prep_area->handle_compound storage Store Properly (Cool, Dry, Ventilated, Locked) handle_compound->storage segregate_waste Segregate and Label Waste storage->segregate_waste dispose_properly Dispose via Approved Facility segregate_waste->dispose_properly spill_response Spill Response first_aid First Aid

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.